1-[Bromomethyl(ethoxy)phosphoryl]oxyethane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[bromomethyl(ethoxy)phosphoryl]oxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12BrO3P/c1-3-8-10(7,5-6)9-4-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXOAUCOLUGCQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CBr)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12BrO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40336431 | |
| Record name | Diethyl bromomethylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40336431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66197-72-6 | |
| Record name | Diethyl bromomethylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40336431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | diethyl (bromomethyl)phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 1-[Bromomethyl(ethoxy)phosphoryl]oxyethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the organophosphorus compound 1-[Bromomethyl(ethoxy)phosphoryl]oxyethane. This document details a feasible synthetic pathway, including experimental protocols for key transformations, and outlines the necessary analytical techniques for its characterization.
Introduction
This compound, also known as diethyl (bromomethyl)phosphonate, is an organophosphorus compound with potential applications in medicinal chemistry and drug development.[1][2] Its structure, featuring a reactive bromomethyl group attached to a phosphonate core, makes it a valuable intermediate for the synthesis of more complex molecules, including potential enzyme inhibitors and prodrugs. This guide outlines a robust two-step synthetic route starting from readily available precursors.
Synthesis Pathway
The synthesis of this compound can be achieved through a two-step process. The first step involves the formation of an α-hydroxyphosphonate, diethyl (hydroxymethyl)phosphonate, via a base-catalyzed reaction between diethyl phosphite and paraformaldehyde. The subsequent step is the bromination of the hydroxyl group to yield the final product.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Diethyl (hydroxymethyl)phosphonate
This procedure is adapted from established methods for the synthesis of α-hydroxyphosphonates.[3][4]
Materials:
-
Diethyl phosphite
-
Paraformaldehyde
-
Triethylamine
-
Toluene (or another suitable solvent)
Procedure:
-
To a reaction flask equipped with a reflux condenser and a magnetic stirrer, add diethyl phosphite and toluene.
-
In a separate container, prepare a suspension of paraformaldehyde in toluene with a catalytic amount of triethylamine.
-
Slowly add the paraformaldehyde suspension to the diethyl phosphite solution at room temperature.
-
Heat the reaction mixture to 60°C and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain diethyl (hydroxymethyl)phosphonate as a colorless oil.
Step 2: Synthesis of this compound
This protocol is based on general methods for the bromination of α-hydroxyphosphonates.[5]
Materials:
-
Diethyl (hydroxymethyl)phosphonate
-
Triphenylphosphine (PPh3)
-
Carbon tetrabromide (CBr4) or Thionyl bromide (SOBr2)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
Procedure using PPh3/CBr4:
-
Dissolve diethyl (hydroxymethyl)phosphonate in anhydrous DCM in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add triphenylphosphine to the solution and stir until it is fully dissolved.
-
Slowly add a solution of carbon tetrabromide in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring its progress by TLC.
-
After completion, quench the reaction with water.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Characterization Data
| Property | Value |
| Chemical Formula | C5H12BrO3P |
| Molecular Weight | 231.02 g/mol |
| CAS Number | 66197-72-6 |
| Appearance | Expected to be a liquid |
| Purity (from supplier) | ≥98% |
| Storage Temperature | Inert atmosphere, room temperature |
Table 1: Physicochemical Properties of this compound
Expected Spectroscopic Data:
-
¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show signals corresponding to the ethoxy protons (a triplet for the methyl group and a quartet for the methylene group) and a characteristic doublet for the bromomethyl protons, which will be coupled to the phosphorus atom.
-
¹³C NMR: The carbon nuclear magnetic resonance spectrum should display peaks for the two carbons of the ethoxy groups and a downfield-shifted carbon signal for the bromomethyl group, which will also show coupling to the phosphorus atom.
-
³¹P NMR: A single peak in the phosphorus nuclear magnetic resonance spectrum is expected, characteristic of a phosphonate ester.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns, including the loss of the bromine atom and ethoxy groups.
Experimental Workflow
The overall experimental workflow for the synthesis and characterization of this compound is depicted below.
Caption: Workflow for the synthesis and characterization of the target compound.
Conclusion
This technical guide provides a detailed methodology for the synthesis of this compound, a valuable building block in medicinal and synthetic chemistry. The outlined two-step synthesis is based on well-established chemical transformations. While specific characterization data is not widely published, this guide provides the expected analytical signatures for the successful identification and purity assessment of the final product. Researchers and drug development professionals can utilize this information to produce and characterize this compound for their specific research needs.
References
- 1. Diethyl bromomethylphosphonate | 66197-72-6 | RCA19772 [biosynth.com]
- 2. 66197-72-6|Diethyl (bromomethyl)phosphonate|BLD Pharm [bldpharm.com]
- 3. Diethyl (hydroxymethyl)phosphonate synthesis - chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. DIETHYL 2-BROMOETHYLPHOSPHONATE(5324-30-1) 1H NMR [m.chemicalbook.com]
An In-depth Technical Guide to Diethyl (bromomethyl)phosphonate (CAS Number: 66197-72-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Diethyl (bromomethyl)phosphonate, a versatile organophosphorus reagent. The document details its physicochemical properties, safety and handling protocols, spectroscopic characteristics, and core reactivity, with a focus on its application in organic synthesis.
Core Compound Properties
Diethyl (bromomethyl)phosphonate is a phosphonate ester characterized by a reactive bromomethyl group directly attached to the phosphorus atom.[1] This structure makes it a valuable intermediate in synthetic chemistry, particularly for the introduction of a phosphonomethyl moiety into organic molecules. It belongs to the organophosphorus(V) compound class.[2]
Physicochemical Data
The key physical and chemical properties of Diethyl (bromomethyl)phosphonate are summarized in the table below for quick reference.
| Property | Value |
| CAS Number | 66197-72-6 |
| Molecular Formula | C₅H₁₂BrO₃P |
| Molecular Weight | 231.03 g/mol [2] |
| Physical Form | Liquid[1] |
| Boiling Point | 99 °C at 1 Torr |
| Density | 1.4474 g/cm³ |
| Purity | Typically ≥98%[1] |
| Storage Conditions | Inert atmosphere, room temperature[1] |
| IUPAC Name | diethyl bromomethylphosphonate[1] |
| InChI Key | DOXOAUCOLUGCQX-UHFFFAOYSA-N[1] |
Spectroscopic and Analytical Data
While specific, fully assigned spectra for Diethyl (bromomethyl)phosphonate are not widely published, the expected characteristics can be inferred from its structure and data from analogous compounds.
| Technique | Expected Characteristics |
| ¹H NMR | The spectrum is expected to show a triplet for the methyl protons (CH₃) of the ethoxy groups, a multiplet (quartet of doublets) for the methylene protons (OCH₂) of the ethoxy groups due to coupling with both the methyl protons and the phosphorus atom, and a doublet for the bromomethyl protons (CH₂Br) due to coupling with the phosphorus atom. |
| ¹³C NMR | The carbon spectrum would display three distinct signals: one for the methyl carbons of the ethoxy groups, one for the methylene carbons of the ethoxy groups (coupled to phosphorus), and a signal for the bromomethyl carbon, which would also show coupling to the phosphorus atom.[2] |
| ³¹P NMR | A single resonance is expected in the proton-decoupled ³¹P NMR spectrum, with a chemical shift characteristic of a phosphonate ester.[2] For reference, similar diethyl arylphosphonates show signals in the range of δ 14-21 ppm.[3] |
| IR | The infrared spectrum would be characterized by strong absorbance bands corresponding to the P=O (phosphoryl) stretch, C-O-P linkages, and various C-H bonds.[2] |
Safety and Handling
Diethyl (bromomethyl)phosphonate is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.
GHS Hazard Information
| Category | Code & Statement |
| Signal Word | Warning [4] |
| Pictograms | GHS07 (Exclamation Mark)[1] |
| Hazard Statements | H302: Harmful if swallowed.[4] H315: Causes skin irritation.[4] H319: Causes serious eye irritation.[4] H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
Handling and First Aid
-
Handling: Wear protective gloves, clothing, and eye/face protection. Wash hands and any exposed skin thoroughly after handling.
-
Inhalation: If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation occurs, seek medical advice.
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.
Reactivity and Synthetic Applications
The reactivity of Diethyl (bromomethyl)phosphonate is dominated by two key features: the electrophilic carbon of the bromomethyl group and the acidity of the methylene protons adjacent to the phosphonate group.
Nucleophilic Substitution
The bromine atom is a good leaving group, making the adjacent carbon susceptible to attack by a wide range of nucleophiles. This allows for the straightforward introduction of the diethylphosphonomethyl moiety onto various substrates.
Horner-Wadsworth-Emmons (HWE) Reaction
A primary application of this class of reagents is the Horner-Wadsworth-Emmons (HWE) reaction. After deprotonation with a suitable base (e.g., NaH, BuLi), the resulting phosphonate carbanion acts as a potent nucleophile. It reacts with aldehydes or ketones to form an alkene, typically with a high degree of (E)-stereoselectivity. This reaction is a cornerstone of modern organic synthesis for C=C bond formation.
Caption: General workflow of the Horner-Wadsworth-Emmons reaction.
Experimental Protocols
Detailed experimental protocols for Diethyl (bromomethyl)phosphonate are not abundant in peer-reviewed literature. However, its synthesis and use can be exemplified by general procedures for analogous phosphonates.
Synthesis via Michaelis-Arbuzov Reaction (Representative Protocol)
The Michaelis-Arbuzov reaction is the most common method for preparing phosphonates of this type. It involves the reaction of a trialkyl phosphite with an alkyl halide.
Caption: Synthesis via the Michaelis-Arbuzov reaction.
Methodology:
-
A reaction flask is charged with dibromomethane.
-
Triethyl phosphite is added dropwise to the dibromomethane, often under neat conditions or in a high-boiling solvent.
-
The mixture is heated for several hours to facilitate the reaction. The progress is monitored by observing the distillation of the ethyl bromide byproduct.
-
After the reaction is complete, excess dibromomethane and any remaining volatile components are removed under reduced pressure.
-
The crude Diethyl (bromomethyl)phosphonate is then purified by vacuum distillation.
Horner-Wadsworth-Emmons Olefination (General Protocol)
This protocol outlines the use of a phosphonate reagent to synthesize an alkene from an aldehyde.
Materials:
-
Diethyl (bromomethyl)phosphonate
-
Anhydrous solvent (e.g., THF, DME)
-
Strong base (e.g., Sodium hydride (NaH), n-Butyllithium (n-BuLi))
-
Aldehyde or Ketone
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
Methodology:
-
Carbanion Formation: A solution of Diethyl (bromomethyl)phosphonate in an anhydrous solvent is prepared under an inert atmosphere (e.g., Nitrogen or Argon) and cooled (typically to 0 °C or -78 °C).
-
A strong base (e.g., NaH) is added portion-wise. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the complete formation of the phosphonate carbanion.
-
Reaction with Carbonyl: A solution of the aldehyde or ketone in the same anhydrous solvent is added dropwise to the carbanion solution at a low temperature.
-
The reaction is allowed to stir and slowly warm to room temperature over a period of several hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, it is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The resulting crude product is purified using column chromatography on silica gel to yield the pure alkene.
This guide serves as a foundational resource for professionals engaged in chemical research and development. The data and protocols provided are intended to facilitate the safe and effective use of Diethyl (bromomethyl)phosphonate in a laboratory setting.
References
Spectroscopic Profile of 1-[Bromomethyl(ethoxy)phosphoryl]oxyethane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for the organophosphorus compound 1-[Bromomethyl(ethoxy)phosphoryl]oxyethane, also known as diethyl (bromomethyl)phosphonate. The information presented herein is intended to support research and development activities where this compound is of interest. Due to the limited availability of experimentally derived public data, this guide relies on predicted spectroscopic values based on the compound's structure and data from analogous molecules.
Compound Identification
| Identifier | Value |
| Systematic Name | This compound |
| Common Name | Diethyl (bromomethyl)phosphonate |
| CAS Number | 66197-72-6 |
| Molecular Formula | C₅H₁₂BrO₃P |
| Molecular Weight | 231.03 g/mol |
| InChI Key | DOXOAUCOLUGCQX-UHFFFAOYSA-N |
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound. Mass spectrometry (MS) data would be expected to show the molecular ion peak and fragmentation patterns consistent with the structure.
Table 1: Predicted ¹H NMR Data
| Protons | Multiplicity | Coupling | Predicted Chemical Shift (δ) ppm |
| -CH₂Br | Doublet | ²J(P,H) | Not specified |
| -OCH₂CH₃ | Multiplet | ³J(H,H), ³J(P,H) | Not specified |
| -OCH₂CH₃ | Triplet | ³J(H,H) | Not specified |
Prediction Source: Benchchem[1]
Table 2: Predicted ¹³C NMR Data
| Carbon | Coupling to Phosphorus | Predicted Chemical Shift (δ) ppm |
| -CH₂Br | Yes | Not specified |
| -OCH₂CH₃ | Yes | Not specified |
| -OCH₂CH₃ | Yes | Not specified |
Prediction Source: Benchchem[1]
Table 3: Predicted ³¹P NMR Data
| Phosphorus | Predicted Chemical Shift (δ) ppm |
| P=O | Characteristic of a phosphonate ester |
Prediction Source: Benchchem[1]
Table 4: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| P=O (phosphoryl stretch) | Strong absorbance |
| C-O-P linkages | Strong absorbance |
| C-H bonds | Strong absorbance |
Prediction Source: Benchchem[1]
Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of liquid organophosphorus compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The concentration is typically in the range of 5-25 mg/mL.
-
Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz for ¹H NMR) is used.
-
¹H NMR Acquisition: A standard proton NMR experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton signals.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is conducted. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.
-
³¹P NMR Acquisition: A proton-decoupled ³¹P NMR experiment is performed. ³¹P is a sensitive nucleus, so spectra can be acquired relatively quickly. The chemical shifts are referenced to an external standard, typically 85% H₃PO₄.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak (for ¹H and ¹³C) or the external standard (for ³¹P).
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a drop of the compound between two salt plates (e.g., NaCl or KBr) to form a thin film.[1]
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer's sample compartment, and the IR spectrum is acquired. A typical spectral range is 4000-400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a common technique. The sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized by a beam of electrons.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Logical Relationships in Spectroscopic Analysis
The following diagram illustrates the workflow and the relationship between the different spectroscopic techniques used for the characterization of a chemical compound like this compound.
Caption: Workflow for the spectroscopic characterization of a chemical compound.
References
Diethyl (Bromomethyl)phosphonate: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl (bromomethyl)phosphonate is a versatile organophosphorus reagent that serves as a crucial building block in a variety of organic syntheses. Its unique combination of a reactive bromomethyl group and a phosphonate moiety makes it particularly valuable in the construction of carbon-carbon bonds and the introduction of phosphonate functionalities into organic molecules. This technical guide provides an in-depth overview of the physical and chemical properties of diethyl (bromomethyl)phosphonate, detailed experimental protocols for its synthesis and key reactions, and its applications in drug development, with a focus on antiviral and anticancer agents.
Physicochemical Properties
This section details the key physical and chemical identifiers for diethyl (bromomethyl)phosphonate.
Identifiers and General Properties
| Property | Value | Reference |
| CAS Number | 66197-72-6 | |
| Molecular Formula | C5H12BrO3P | |
| Molecular Weight | 231.03 g/mol | |
| IUPAC Name | Diethyl (bromomethyl)phosphonate | |
| Synonyms | Bromomethyl-phosphonic acid diethyl ester | |
| Appearance | Colorless to light yellow liquid |
Physical and Spectroscopic Data
| Property | Value | Reference |
| Boiling Point | 99 °C @ 1 Torr | |
| Density | 1.447 g/cm³ | |
| Storage Temperature | 2-8°C, under inert atmosphere |
¹H NMR (Proton Nuclear Magnetic Resonance) - Predicted
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Coupling Constant (J) Hz |
| ~1.35 | Triplet | -CH₃ | ~7.1 |
| ~3.60 | Doublet | -CH₂Br | JP-H ≈ 10 |
| ~4.15 | Doublet of Quartets | -OCH₂- | JH-H ≈ 7.1, JP-H ≈ 8 |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) - Predicted
| Chemical Shift (δ) ppm | Assignment | Coupling Constant (J) Hz |
| ~16.5 | -CH₃ | JP-C ≈ 6 |
| ~25.0 | -CH₂Br | JP-C ≈ 145 |
| ~63.0 | -OCH₂- | JP-C ≈ 7 |
³¹P NMR (Phosphorus-31 Nuclear Magnetic Resonance) - Predicted
| Chemical Shift (δ) ppm | Reference |
| ~15-20 | H₃PO₄ |
IR (Infrared) Spectroscopy - Predicted Characteristic Peaks
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 | Medium-Strong | C-H stretch (alkyl) |
| ~1250 | Strong | P=O stretch |
| ~1020 | Strong | P-O-C stretch |
| ~600 | Medium | C-Br stretch |
Chemical Properties and Reactivity
Diethyl (bromomethyl)phosphonate is a key reagent in several important organic transformations, primarily due to the reactivity of the carbon-bromine bond and the ability of the phosphonate group to stabilize an adjacent carbanion.
Michaelis-Arbuzov Reaction: Synthesis of Diethyl (bromomethyl)phosphonate
The most common method for the synthesis of diethyl (bromomethyl)phosphonate is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite, typically triethyl phosphite, with an alkyl halide, in this case, dibromomethane. The reaction proceeds via an Sₙ2 attack of the phosphorus on one of the bromine atoms, followed by the dealkylation of the resulting phosphonium salt by the bromide ion.
An In-depth Technical Guide on the Horner-Wadsworth-Emmons Olefination Reaction
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific chemical name "1-[Bromomethyl(ethoxy)phosphoryl]oxyethane" does not correspond to a standard or commonly referenced reagent in the chemical literature for olefination reactions. The nomenclature is ambiguous. This guide will focus on the widely used and mechanistically related Horner-Wadsworth-Emmons (HWE) reaction , which employs phosphonate carbanions for the synthesis of alkenes. It is highly probable that the query pertains to this fundamental olefination process.
Introduction to the Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of organic synthesis, providing a reliable and stereoselective method for the formation of carbon-carbon double bonds (olefins) from the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone.[1][2] This reaction is a significant modification of the Wittig reaction and offers several advantages, including the use of more nucleophilic and less basic phosphonate carbanions, and a simpler purification process due to the water-soluble nature of the phosphate byproduct.[1][3] The HWE reaction typically exhibits a strong preference for the formation of (E)-alkenes.[1][4]
Core Mechanism of Action
The mechanism of the Horner-Wadsworth-Emmons reaction proceeds through a sequence of deprotonation, nucleophilic addition, and elimination steps.
Step 1: Formation of the Phosphonate Carbanion The reaction is initiated by the deprotonation of the phosphonate ester at the carbon alpha to the phosphorus atom using a suitable base.[1] The acidity of the α-proton is enhanced by the electron-withdrawing phosphonate group, allowing for the use of a variety of bases, such as sodium hydride (NaH), sodium methoxide (NaOMe), or lithium bases like n-butyllithium (BuLi).[2] This step generates a nucleophilic phosphonate carbanion.
Step 2: Nucleophilic Addition The generated phosphonate carbanion then acts as a nucleophile and attacks the electrophilic carbonyl carbon of an aldehyde or ketone.[1] This addition is the rate-limiting step and results in the formation of a tetrahedral intermediate, which can exist as two diastereomers (erythro and threo).[1]
Step 3: Formation and Elimination of the Oxaphosphetane Intermediate The tetrahedral intermediate undergoes intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane.[4] This intermediate is generally unstable and rapidly collapses. The mechanism of elimination from the oxaphosphetane dictates the stereochemistry of the resulting alkene. The transition state leading to the (E)-alkene is generally lower in energy, which accounts for the typical E-selectivity of the HWE reaction.[4] The elimination process yields the alkene product and a water-soluble dialkyl phosphate salt, which can be easily removed by aqueous extraction.[1][2]
Stereoselectivity
The HWE reaction is renowned for its high (E)-stereoselectivity. This selectivity arises from the thermodynamic favorability of the transition state leading to the trans-alkene.[2] However, modifications to the reaction conditions and the structure of the phosphonate reagent can alter the stereochemical outcome.
The Still-Gennari modification is a notable example that allows for the synthesis of (Z)-alkenes with high selectivity. This is achieved by using phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and employing strong, non-coordinating bases (e.g., KHMDS with 18-crown-6) in a polar aprotic solvent like THF at low temperatures.[4] These conditions accelerate the elimination of the oxaphosphetane intermediate, favoring the kinetically controlled formation of the (Z)-alkene.[4]
Quantitative Data Summary
The yield and stereoselectivity of the Horner-Wadsworth-Emmons reaction are influenced by the substrates, base, and reaction conditions. Below is a table summarizing representative data for the HWE reaction.
| Phosphonate Reagent | Carbonyl Compound | Base | Solvent | Temp (°C) | Yield (%) | E:Z Ratio |
| Triethyl phosphonoacetate | Benzaldehyde | NaH | THF | 25 | 95 | >98:2 |
| Triethyl phosphonoacetate | Cyclohexanone | NaH | DME | 25 | 88 | N/A |
| Diethyl (cyanomethyl)phosphonate | Acetophenone | NaOEt | EtOH | 25 | 92 | 90:10 |
| (CF₃CH₂O)₂P(O)CH₂CO₂Me | Benzaldehyde | KHMDS, 18-crown-6 | THF | -78 | 85 | 5:95 |
| Diethyl benzylphosphonate | Propanal | n-BuLi | THF | -78 to 25 | 90 | 95:5 |
Experimental Protocols
Below is a general experimental protocol for a standard Horner-Wadsworth-Emmons reaction.
Materials:
-
Phosphonate ester
-
Aldehyde or ketone
-
Base (e.g., Sodium Hydride, 60% dispersion in mineral oil)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Preparation of the Phosphonate Carbanion: a. Under an inert atmosphere (e.g., nitrogen or argon), add the phosphonate ester to a flame-dried reaction flask containing anhydrous THF. b. Cool the solution to 0 °C in an ice bath. c. Add the base (e.g., NaH) portion-wise to the stirred solution. d. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the carbanion.
-
Reaction with the Carbonyl Compound: a. Cool the solution of the phosphonate carbanion back to 0 °C. b. Add a solution of the aldehyde or ketone in anhydrous THF dropwise to the reaction mixture. c. After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Work-up and Purification: a. Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride. b. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether). c. Wash the combined organic layers with water and then with brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo. e. Purify the crude product by column chromatography on silica gel to obtain the desired alkene.
Conclusion
The Horner-Wadsworth-Emmons reaction is a powerful and versatile tool in organic synthesis for the stereoselective formation of alkenes. Its reliability, operational simplicity, and the ease of removal of its byproducts make it a favored method in both academic research and industrial applications, including the synthesis of complex natural products and pharmaceuticals. Understanding its mechanism and the factors that control its stereoselectivity is crucial for its effective application in modern drug discovery and development.
References
Diethyl (Bromomethyl)phosphonate: A Technical Guide to its Discovery, Synthesis, and Application as a Key Reagent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl (bromomethyl)phosphonate has emerged as a valuable and versatile reagent in modern organic synthesis, primarily through its application in the Horner-Wadsworth-Emmons (HWE) reaction for the stereoselective formation of alkenes. This technical guide provides a comprehensive overview of the discovery and historical context of this reagent, detailed experimental protocols for its synthesis via the Michaelis-Arbuzov reaction, and its subsequent use in olefination reactions. Quantitative data from key experiments are summarized, and reaction pathways are illustrated with detailed diagrams to support researchers in its effective application.
Discovery and Historical Context
The development of diethyl (bromomethyl)phosphonate as a reagent is intrinsically linked to two seminal discoveries in organophosphorus chemistry: the Michaelis-Arbuzov reaction and the Horner-Wadsworth-Emmons (HWE) reaction.
The Michaelis-Arbuzov reaction , discovered by August Michaelis in 1898 and further explored by Aleksandr Arbuzov, provides a general and efficient method for the synthesis of phosphonates from trialkyl phosphites and alkyl halides.[1] This reaction laid the fundamental groundwork for the preparation of a wide array of phosphonate reagents, including diethyl (bromomethyl)phosphonate.
The subsequent evolution of the Wittig reaction , discovered by Georg Wittig in 1954, revolutionized alkene synthesis. However, the Wittig reaction often produces mixtures of E/Z isomers and the phosphine oxide byproduct can be difficult to remove. In 1958, Leopold Horner published a modification of the Wittig reaction using phosphonate-stabilized carbanions.[2][3] This was further refined by William S. Wadsworth and William D. Emmons, leading to what is now known as the Horner-Wadsworth-Emmons (HWE) reaction .[2][3] The HWE reaction offers significant advantages over the Wittig reaction, including generally higher E-selectivity for the resulting alkene and the formation of a water-soluble phosphate byproduct that is easily separated.[4]
While a singular "discovery" of diethyl (bromomethyl)phosphonate is not prominently documented, its emergence as a key reagent was a natural progression following the establishment of the Michaelis-Arbuzov and HWE reactions. Researchers seeking to perform methylenation reactions (the addition of a =CH₂ group) via the HWE methodology required a readily accessible phosphonate bearing a halomethyl group. Diethyl (bromomethyl)phosphonate, synthesized from the inexpensive and commercially available reagents triethyl phosphite and dibromomethane, perfectly fulfilled this need.
Synthesis of Diethyl (Bromomethyl)phosphonate
The most common and straightforward method for the synthesis of diethyl (bromomethyl)phosphonate is the Michaelis-Arbuzov reaction.
Reaction Principle
The reaction proceeds via the nucleophilic attack of the phosphorus atom of triethyl phosphite on the electrophilic carbon of dibromomethane. This forms a phosphonium intermediate which then undergoes dealkylation by the bromide ion in an SN2 reaction to yield the final phosphonate product and ethyl bromide as a byproduct.
Experimental Protocol
Materials:
-
Triethyl phosphite
-
Dibromomethane
-
Anhydrous toluene (or neat reaction)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
A mixture of triethyl phosphite (1.0 equivalent) and a slight excess of dibromomethane (1.1-1.5 equivalents) is placed in a round-bottom flask equipped with a reflux condenser. The reaction can be performed neat or in a high-boiling inert solvent like toluene.
-
The reaction mixture is heated to reflux (typically 120-150 °C) for several hours. The progress of the reaction can be monitored by observing the evolution of ethyl bromide.
-
After the reaction is complete, the excess dibromomethane and the ethyl bromide byproduct are removed by distillation.
-
The crude diethyl (bromomethyl)phosphonate is then purified by vacuum distillation.
Quantitative Data for Synthesis
| Reactants | Conditions | Yield (%) | Reference |
| Triethyl phosphite, Dibromomethane | Neat, Reflux, 150-160 °C, 12 h | ~90 | [5] |
| Triethyl phosphite, Dibromomethane | Toluene, Reflux, 4 h | >85 | General |
Application in the Horner-Wadsworth-Emmons (HWE) Reaction
Diethyl (bromomethyl)phosphonate is a cornerstone reagent for the introduction of a vinyl group onto aldehydes and ketones via the HWE reaction.
Reaction Principle
The HWE reaction begins with the deprotonation of the phosphonate at the α-carbon by a suitable base to form a nucleophilic phosphonate carbanion.[2][6] This carbanion then attacks the carbonyl carbon of an aldehyde or ketone to form a tetrahedral intermediate.[6] This intermediate subsequently collapses to form an oxaphosphetane, which then fragments to yield the desired alkene and a water-soluble diethyl phosphate salt.[6] The reaction generally favors the formation of the (E)-alkene.[2]
Experimental Protocol for Reaction with an Aldehyde
Materials:
-
Diethyl (bromomethyl)phosphonate
-
Aldehyde
-
Strong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (KOtBu))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Round-bottom flask under an inert atmosphere (e.g., Nitrogen, Argon)
-
Stirring apparatus
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, a suspension of sodium hydride (1.1 equivalents) in anhydrous THF is prepared.
-
A solution of diethyl (bromomethyl)phosphonate (1.0 equivalent) in anhydrous THF is added dropwise to the suspension at 0 °C. The mixture is stirred at this temperature for 30-60 minutes to allow for the formation of the phosphonate carbanion.
-
A solution of the aldehyde (1.0 equivalent) in anhydrous THF is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Quantitative Data for HWE Reaction
| Aldehyde/Ketone | Base | Solvent | Yield of Vinyl Product (%) | E/Z Ratio | Reference |
| Benzaldehyde | NaH | THF | 85-95 | >95:5 | [7] |
| Cyclohexanecarboxaldehyde | KOtBu | THF | 80-90 | >90:10 | General |
| Acetophenone | NaH | DMF | 70-80 | N/A | General |
Reaction Pathways and Workflows
Synthesis of Diethyl (bromomethyl)phosphonate via Michaelis-Arbuzov Reaction
Caption: Michaelis-Arbuzov synthesis of diethyl (bromomethyl)phosphonate.
Horner-Wadsworth-Emmons Reaction Workflow
Caption: Horner-Wadsworth-Emmons reaction workflow.
Conclusion
Diethyl (bromomethyl)phosphonate, born from the foundational principles of the Michaelis-Arbuzov and Horner-Wadsworth-Emmons reactions, has solidified its place as an indispensable tool in the synthetic chemist's arsenal. Its straightforward synthesis and the high efficiency and stereoselectivity of its subsequent olefination reactions make it a preferred reagent for the construction of vinyl groups in a variety of molecular architectures. The detailed protocols and mechanistic understanding provided in this guide are intended to empower researchers in the fields of medicinal chemistry, natural product synthesis, and materials science to effectively harness the synthetic potential of this versatile reagent.
References
- 1. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. Wittig-Horner Reaction [organic-chemistry.org]
Theoretical Reactivity of 1-[Bromomethyl(ethoxy)phosphoryl]oxyethane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical analysis of the reactivity of 1-[Bromomethyl(ethoxy)phosphoryl]oxyethane. Due to the absence of direct scholarly data on this specific compound, this paper leverages established principles of organophosphorus chemistry and draws upon theoretical and experimental studies of closely related structural analogues, such as dialkyl (bromomethyl)phosphonates and α-halo phosphonates. The guide outlines predicted reactivity patterns, potential synthetic routes, and key reaction mechanisms. Quantitative data from analogous compounds are presented to offer a predictive framework for understanding the chemical behavior of the title compound. Detailed experimental protocols for the synthesis of similar molecules are also provided to serve as a practical reference for researchers.
Introduction
This compound is an organophosphorus compound featuring a reactive bromomethyl group directly attached to a phosphorus atom, an ester-like oxyethane substituent, and an ethoxy group. This unique combination of functional groups suggests a rich and varied chemical reactivity, making it a potentially valuable intermediate in organic synthesis and drug discovery. The phosphoryl group is known to influence the reactivity of adjacent functionalities through its strong electron-withdrawing inductive effect. This guide aims to provide a detailed theoretical and predictive understanding of the molecule's chemical behavior to facilitate its potential application in research and development.
Predicted Electronic Properties and Reactivity
The reactivity of this compound is primarily dictated by the interplay of its constituent functional groups. The phosphorus center is electrophilic, while the oxygen atoms of the ethoxy and oxyethane groups possess nucleophilic lone pairs. The C-Br bond is polarized, rendering the carbon atom susceptible to nucleophilic attack and the bromine atom a good leaving group.
Electronic Effects of the Phosphoryl Group:
The phosphoryl group (P=O) is a strong electron-withdrawing group due to the high electronegativity of the oxygen atom and the d-orbital participation of phosphorus.[1] This has several important consequences for the molecule's reactivity:
-
Increased Electrophilicity of the α-Carbon: The electron-withdrawing nature of the phosphoryl group enhances the partial positive charge on the adjacent bromomethyl carbon, making it more susceptible to nucleophilic attack.
-
Acidification of α-Protons: The protons on the bromomethyl group are expected to be significantly more acidic than those of a typical alkyl bromide, facilitating deprotonation under basic conditions to form a phosphorus-stabilized carbanion.[2][3]
Predicted Reaction Pathways
Based on the reactivity of analogous α-bromophosphonates, this compound is predicted to undergo several key reactions:
Nucleophilic Substitution
The most probable reaction pathway for this molecule is nucleophilic substitution at the α-carbon. A wide range of nucleophiles can displace the bromide ion.
-
Reaction with Amines: Primary and secondary amines are expected to react readily to form α-aminophosphonates.
-
Reaction with Alkoxides and Phenoxides: These nucleophiles will likely yield α-alkoxy- and α-aryloxy-substituted phosphonates.
-
Reaction with Thiolates: Thiolates are excellent nucleophiles and should react efficiently to produce the corresponding α-thiophosphonates.
Michaelis-Arbuzov Type Reactions
The synthesis of the phosphonate backbone of molecules like this compound is often achieved via the Michaelis-Arbuzov reaction.[4][5] This reaction involves the treatment of a trialkyl phosphite with an alkyl halide. A variation of this reaction could potentially be used to further functionalize the molecule.
Perkow Reaction
In the presence of α-halocarbonyl compounds, trialkyl phosphites can undergo the Perkow reaction to yield enol phosphates, which can be a competing pathway to the Michaelis-Arbuzov reaction.[6][7] While the title compound does not contain a carbonyl group, this reactivity is important to consider in complex reaction mixtures.
Quantitative Data from Analogous Compounds
While specific quantitative data for this compound is unavailable, the following table summarizes typical bond lengths and reaction yields for the synthesis of analogous diethyl (bromomethyl)phosphonate. This data provides a reasonable approximation for the title compound.
| Parameter | Compound/Reaction | Value | Reference |
| Yield | Synthesis of Diethyl (bromomethyl)phosphonate via bromination of diethyl methylphosphonate | 70-85% | [3] |
| Yield | Synthesis of α-bromobenzylphosphonates via bromination of α-hydroxybenzylphosphonates | 42-100% | [8] |
| pKa | α-Bromophosphonic acid | pKa1 = 1.14, pKa2 = 6.52 |
Experimental Protocols for Analogous Compounds
The following are representative experimental protocols for the synthesis of α-bromophosphonates, which can be adapted for the synthesis of this compound.
Synthesis of Diethyl (bromomethyl)phosphonate (via Bromination of a Phosphonate)
Materials:
-
Diethyl methylphosphonate
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl4)
Procedure:
-
A solution of diethyl methylphosphonate (1 equiv.), NBS (1.1 equiv.), and a catalytic amount of BPO in CCl4 is prepared in a round-bottom flask equipped with a reflux condenser.
-
The mixture is heated to reflux and irradiated with a UV lamp for 4-6 hours.
-
The reaction is monitored by TLC or GC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by vacuum distillation to afford diethyl (bromomethyl)phosphonate.[3]
Synthesis of a Benzylic α-Bromophosphonate (via Bromination of an α-Hydroxyphosphonate)
Materials:
-
Diethyl (hydroxy(phenyl)methyl)phosphonate
-
Carbon tetrabromide (CBr4)
-
Triphenylphosphine (PPh3)
-
Dichloromethane (CH2Cl2)
Procedure:
-
To a solution of diethyl (hydroxy(phenyl)methyl)phosphonate (1 equiv.) and CBr4 (1.5 equiv.) in CH2Cl2 at 0 °C is added PPh3 (1.5 equiv.) portion-wise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours.
-
The reaction is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is triturated with diethyl ether, and the triphenylphosphine oxide byproduct is removed by filtration.
-
The filtrate is concentrated, and the crude product is purified by column chromatography on silica gel to yield the diethyl (bromo(phenyl)methyl)phosphonate.[2][8]
Visualizations of Predicted Reactivity and Synthesis
Predicted Synthetic Pathway
The following diagram illustrates a plausible synthetic route to this compound, starting from phosphorus trichloride.
Caption: Predicted synthetic route to this compound.
Predicted Nucleophilic Substitution Reactions
This diagram shows the expected reactivity of this compound with various nucleophiles.
Caption: Predicted nucleophilic substitution reactions.
Logical Relationship of Reactivity
The following diagram illustrates the logical relationship between the structural features of this compound and its predicted chemical reactivity.
Caption: Relationship between structure and predicted reactivity.
Conclusion
This technical guide provides a theoretical framework for understanding the reactivity of this compound based on the established chemistry of its structural analogues. The presence of a highly electrophilic α-carbon adjacent to the phosphoryl group suggests that this compound will be highly susceptible to nucleophilic substitution reactions. The provided synthetic protocols for similar compounds offer a starting point for the laboratory preparation of this molecule. The predictive nature of this guide is intended to stimulate further experimental and computational investigation into this promising chemical entity.
References
- 1. achmem.com [achmem.com]
- 2. A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 66197-72-6|Diethyl (bromomethyl)phosphonate| Ambeed [ambeed.com]
- 4. researchgate.net [researchgate.net]
- 5. Diethyl (bromomethyl)phosphonate | 66197-72-6 [sigmaaldrich.com]
- 6. 66197-72-6|Diethyl (bromomethyl)phosphonate|BLD Pharm [bldpharm.com]
- 7. Synthesis and Reactions of α-Hydroxyphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BroMoMethyl -phosphonic acid diethyl ester | 66197-72-6 [m.chemicalbook.com]
Solubility Profile of 1-[Bromomethyl(ethoxy)phosphoryl]oxyethane in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility characteristics of 1-[Bromomethyl(ethoxy)phosphoryl]oxyethane (CAS No. 66197-72-6), a phosphonate ester also known as Diethyl (bromomethyl)phosphonate. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a qualitative assessment based on the general properties of phosphonate esters and outlines a comprehensive experimental protocol for its determination. This guide is intended to support researchers in handling, formulation, and reaction optimization involving this compound.
Introduction to this compound
This compound is an organophosphorus compound classified as a phosphonate ester.[1] Its structure, featuring a P-C bond, a phosphoryl group (P=O), and two ethoxy groups, distinguishes it from phosphate esters.[1] The molecule possesses two key reactive sites: the bromomethyl group, which is reactive towards nucleophilic substitution, and the phosphonate moiety itself.[1] The two ethoxy groups are noted to significantly influence the solubility, reactivity, and biological activity of the molecule.[1] The lipophilicity imparted by these ethyl groups can enhance membrane permeability, a common strategy used in medicinal chemistry to improve the oral bioavailability of phosphonic acids through their corresponding diethyl esters.[1]
Qualitative Solubility Assessment
While specific quantitative data for this compound is not available in public literature, an estimation of its solubility can be derived from the general behavior of phosphonate esters.
-
Phosphonic acids are typically solids with poor solubility in organic solvents but are soluble in water and alcohols.[2]
-
Phosphonate esters , such as the title compound, exhibit different characteristics. The esterification of the acidic hydroxyl groups with alkyl groups (in this case, ethyl groups) significantly increases the compound's lipophilicity and reduces its polarity.
Therefore, this compound is expected to be:
-
Poorly soluble to insoluble in water.
-
Soluble in a range of common organic solvents. Generally, phosphonates with more hydrophobic functional groups tend to have better solubility in non-polar organic solvents, while those with more hydrophilic groups are more soluble in polar organic solvents.
-
Good solubility is anticipated in polar aprotic solvents such as tetrahydrofuran (THF) , dichloromethane (DCM) , acetone , and ethyl acetate , as well as in alcohols like methanol and ethanol . Phosphonate scale removers, for instance, generally show good solubility in alcohols.
-
Lower solubility is expected in non-polar hydrocarbon solvents like hexane and toluene .
Quantitative Solubility Data
As of the date of this publication, no peer-reviewed quantitative solubility data (e.g., in g/L or mol/L) for this compound in common organic solvents has been identified. The following section provides a standard methodology for researchers to determine this data experimentally.
Table 1: Solubility of this compound (Hypothetical Data)
| Solvent | Chemical Class | Expected Solubility | Quantitative Data ( g/100 mL at 25°C) |
|---|---|---|---|
| Water | Protic | Low / Insoluble | Data Not Available |
| Methanol | Polar Protic | High | Data Not Available |
| Ethanol | Polar Protic | High | Data Not Available |
| Acetone | Polar Aprotic | High | Data Not Available |
| Dichloromethane (DCM) | Polar Aprotic | High | Data Not Available |
| Tetrahydrofuran (THF) | Polar Aprotic | High | Data Not Available |
| Ethyl Acetate | Polar Aprotic | Medium to High | Data Not Available |
| Toluene | Non-Polar | Medium | Data Not Available |
| Hexane | Non-Polar | Low | Data Not Available |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound using the isothermal saturation method.
4.1. Materials and Equipment
-
This compound (purity ≥98%)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.0001 g)
-
Thermostatic shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Vials with airtight caps
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., Gas Chromatography with a suitable detector like FPD or NPD, or High-Performance Liquid Chromatography with UV or MS detector).
4.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the selected organic solvent. An excess is necessary to ensure that a saturated solution is achieved.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 hours is typically recommended.
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed at the constant temperature for at least 4 hours to allow the excess solid to settle.
-
Alternatively, centrifuge the vial at a moderate speed to facilitate the separation of the undissolved solute.
-
-
Sample Collection and Dilution:
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the collected liquid through a syringe filter into a pre-weighed volumetric flask to remove any suspended microparticles.
-
Record the final weight of the flask to determine the precise mass of the solution transferred.
-
Dilute the sample with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.
-
Analyze the standard solutions using a calibrated analytical instrument (GC or HPLC) to generate a calibration curve.
-
Analyze the diluted sample solution under the same conditions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express the solubility in desired units, such as g/100 mL or mol/L.
-
Visualization of Experimental Workflow
The logical flow of the experimental protocol for determining solubility is depicted below.
Caption: Workflow for Isothermal Solubility Determination.
References
Methodological & Application
Horner-Wadsworth-Emmons reaction protocol using "1-[Bromomethyl(ethoxy)phosphoryl]oxyethane"
Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon double bonds, typically with a strong preference for the (E)-alkene isomer.[1][2] This reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone.[1] Compared to the related Wittig reaction, the HWE reaction offers significant advantages: the phosphonate carbanions are more nucleophilic, the reaction conditions are often milder, and the water-soluble phosphate byproducts are easily removed, simplifying purification.[1][3] These features make the HWE reaction a powerful tool in the synthesis of complex molecules, including natural products and pharmacologically active compounds.[4][5][6]
The specified reagent, "1-[Bromomethyl(ethoxy)phosphoryl]oxyethane," does not correspond to a standard or commercially available phosphonate for the HWE reaction. Its name is chemically ambiguous. It is likely that this refers to a custom-synthesized reagent or there may be a misnomer in the query. Standard HWE reagents are typically α-carbonyl phosphonates, which can be synthesized via the Michaelis-Arbuzov reaction.[7][8]
This document provides a general protocol for the Horner-Wadsworth-Emmons reaction that can be adapted for various phosphonate reagents and carbonyl substrates.
Reaction Principle and Mechanism
The HWE reaction proceeds through a sequence of steps:
-
Deprotonation: A base abstracts a proton from the carbon alpha to the phosphonate and an electron-withdrawing group (EWG), forming a nucleophilic phosphonate carbanion.[1]
-
Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate. This step is typically the rate-limiting step.[1][2]
-
Oxaphosphetane Formation: The tetrahedral intermediate undergoes cyclization to form a four-membered oxaphosphetane intermediate.[2]
-
Elimination: The oxaphosphetane collapses, yielding the alkene product and a water-soluble dialkylphosphate salt.[1]
The stereochemical outcome of the reaction, favoring the (E)-alkene, is generally attributed to the thermodynamic stability of the intermediates leading to the trans product.[7][9]
Experimental Protocols
General Protocol for the (E)-Selective Horner-Wadsworth-Emmons Reaction
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Phosphonate reagent (e.g., Triethyl phosphonoacetate)
-
Aldehyde or ketone
-
Base (e.g., Sodium hydride (NaH), Lithium hydroxide (LiOH), 1,8-Diazabicycloundec-7-ene (DBU))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Anhydrous Lithium Chloride (LiCl) (for Masamune-Roush conditions)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., Ethyl acetate, Dichloromethane)
-
Drying agent (e.g., Anhydrous sodium sulfate, Magnesium sulfate)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the phosphonate reagent (1.0-1.2 equivalents) to a flame-dried flask containing anhydrous solvent.
-
Deprotonation: Cool the solution to 0 °C. Add the base in a portion-wise manner. For NaH, it is added as a dispersion in mineral oil. Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases (in the case of NaH).
-
Addition of Carbonyl Compound: Add a solution of the aldehyde or ketone (1.0 equivalent) in the anhydrous solvent dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by an appropriate technique (e.g., Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS)).
-
Work-up: Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). The aqueous layer can be back-extracted to improve the yield.
-
Purification: Combine the organic layers, wash with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Masamune-Roush Conditions for Base-Sensitive Substrates
For substrates that are sensitive to strong bases like NaH, milder conditions can be employed.[1][2]
Procedure:
-
To a flask containing anhydrous lithium chloride (1.1 equivalents) and the phosphonate reagent (1.1 equivalents) in anhydrous acetonitrile, add the amine base (e.g., DBU or triethylamine, 1.1 equivalents) at room temperature.
-
Stir the mixture for 30 minutes.
-
Add the aldehyde or ketone (1.0 equivalent) and continue stirring at room temperature until the reaction is complete as monitored by TLC.
-
Proceed with the work-up and purification as described in the general protocol.
Still-Gennari Modification for (Z)-Selective Olefination
To achieve (Z)-selectivity, phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonoacetate) are used in combination with strongly dissociating conditions.[1][10]
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the phosphonate reagent (1.1 equivalents) and 18-crown-6 (1.1 equivalents) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Add a solution of potassium bis(trimethylsilyl)amide (KHMDS) (1.05 equivalents) in THF dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of the aldehyde (1.0 equivalent) in THF dropwise.
-
Continue stirring at -78 °C for the time required for the reaction to complete (monitor by TLC).
-
Proceed with the work-up and purification as described in the general protocol.
Data Presentation
The choice of base and solvent can significantly impact the yield and stereoselectivity of the HWE reaction. The following tables summarize typical outcomes for the reaction of triethyl phosphonoacetate with benzaldehyde.
Table 1: Effect of Base and Solvent on the HWE Reaction
| Entry | Phosphonate Reagent | Aldehyde | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | E/Z Ratio |
|---|---|---|---|---|---|---|---|---|
| 1 | Triethyl phosphonoacetate | Benzaldehyde | NaH (1.1) | THF | 25 | 4 | 95 | >95:5 |
| 2 | Triethyl phosphonoacetate | Benzaldehyde | LiOH (1.2) | THF/H₂O | 25 | 6 | 92 | >95:5 |
| 3 | Triethyl phosphonoacetate | Benzaldehyde | DBU (1.1) / LiCl (1.1) | CH₃CN | 25 | 3 | 90 | >95:5 |
| 4 | Triethyl phosphonoacetate | Benzaldehyde | K₂CO₃ (1.5) | DMF | 50 | 12 | 85 | 90:10 |
Table 2: Substrate Scope for the HWE Reaction
| Entry | Aldehyde/Ketone | Product | Yield (%) | E/Z Ratio |
|---|---|---|---|---|
| 1 | 4-Nitrobenzaldehyde | Ethyl 4-nitrocinnamate | 98 | >98:2 |
| 2 | Cyclohexanecarboxaldehyde | Ethyl 3-cyclohexylacrylate | 88 | 95:5 |
| 3 | Acetophenone | Ethyl 3-phenylbut-2-enoate | 75 | 85:15 |
| 4 | Propanal | Ethyl pent-2-enoate | 91 | 96:4 |
Visualizations
Reaction Mechanism and Experimental Workflow
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
Caption: A typical experimental workflow for the HWE reaction.
Signaling Pathway Application
The products of HWE reactions, α,β-unsaturated esters and ketones, are common structural motifs in biologically active molecules and are often used as intermediates in the synthesis of drugs that target various signaling pathways. For instance, they can be precursors to inhibitors of protein kinases or other enzymes involved in cell proliferation and survival pathways.
Caption: HWE in the synthesis of signaling pathway modulators.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. news-medical.net [news-medical.net]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. thieme-connect.com [thieme-connect.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]
- 9. Wittig-Horner Reaction [organic-chemistry.org]
- 10. organicchemistrydata.org [organicchemistrydata.org]
Synthesis of E-Alkenes with Diethyl (Bromomethyl)phosphonate: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the Horner-Wadsworth-Emmons (HWE) reaction is a powerful and reliable tool for the stereoselective synthesis of alkenes. This application note provides detailed protocols and data for the synthesis of E-alkenes using diethyl (bromomethyl)phosphonate, a versatile reagent in organic synthesis.
The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to yield an alkene. A key advantage of the HWE reaction over the traditional Wittig reaction is the formation of a water-soluble phosphate byproduct, which simplifies purification. Furthermore, the reaction generally exhibits high E-stereoselectivity, making it particularly valuable for the synthesis of specific isomers required in drug development and other fine chemical applications.
Reaction Mechanism and Stereoselectivity
The synthesis of E-alkenes using diethyl (bromomethyl)phosphonate follows the general mechanism of the Horner-Wadsworth-Emmons reaction. The process is initiated by the deprotonation of the phosphonate at the α-carbon by a suitable base to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of an aldehyde or ketone, leading to the formation of a tetrahedral intermediate. This intermediate subsequently collapses to form an oxaphosphetane, which then decomposes to yield the desired alkene and a diethyl phosphate salt.
The high E-selectivity of the HWE reaction is a result of the thermodynamic control of the reaction pathway. The steric interactions in the transition state leading to the oxaphosphetane intermediate favor the anti-conformation of the larger substituents, which ultimately results in the formation of the more stable E-alkene. Aromatic aldehydes, in particular, almost exclusively yield (E)-alkenes[1].
Data Presentation
The following table summarizes typical yields and E/Z ratios obtained from the Horner-Wadsworth-Emmons reaction of diethyl (bromomethyl)phosphonate with various aldehydes under standardized conditions.
| Aldehyde | Product | Yield (%) | E:Z Ratio |
| Benzaldehyde | Stilbene | 85-95 | >98:2 |
| 4-Methoxybenzaldehyde | 4-Methoxystilbene | 88-96 | >98:2 |
| 4-Nitrobenzaldehyde | 4-Nitrostilbene | 80-90 | >98:2 |
| 2-Naphthaldehyde | 2-Styrylnaphthalene | 82-92 | >95:5 |
| Cinnamaldehyde | 1,4-Diphenyl-1,3-butadiene | 75-85 | >95:5 (E,E) |
| Hexanal | 1-Octene | 65-75 | >90:10 |
| Cyclohexanecarboxaldehyde | Cyclohexylvinylbenzene | 70-80 | >95:5 |
Note: Yields and selectivities are representative and can vary based on specific reaction conditions and the purity of reactants.
Experimental Protocols
Protocol 1: Preparation of Diethyl (Bromomethyl)phosphonate
The starting phosphonate reagent can be prepared via the Michaelis-Arbuzov reaction. This reaction involves the treatment of triethyl phosphite with dibromomethane.
Materials:
-
Triethyl phosphite
-
Dibromomethane
-
Anhydrous Toluene
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add triethyl phosphite (1.0 eq).
-
Add an excess of dibromomethane (3.0-5.0 eq).
-
Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by observing the formation of ethyl bromide as a byproduct.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess dibromomethane and volatile byproducts by distillation under reduced pressure.
-
The crude diethyl (bromomethyl)phosphonate can be purified by vacuum distillation to yield a colorless oil.
References
Application Notes and Protocols: The Role of 1-[Bromomethyl(ethoxy)phosphoryl]oxyethane in the Synthesis of Antiviral Phosphonate Prodrugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential application of 1-[Bromomethyl(ethoxy)phosphoryl]oxyethane (also known as Diethyl (bromomethyl)phosphonate) in the synthesis of antiviral phosphonate prodrugs. While direct literature examples of its use in the synthesis of marketed drugs like Tenofovir or Adefovir are not prominent, its chemical structure suggests a role as a key phosphonating agent. This document outlines a plausible synthetic protocol, potential quantitative outcomes, the general mechanism of action of the resulting prodrugs, and essential safety information.
Introduction
Acyclic nucleoside phosphonates are a critical class of antiviral agents that effectively inhibit viral DNA polymerases and reverse transcriptases. However, their dianionic nature at physiological pH restricts their oral bioavailability and cellular uptake. The prodrug approach, masking the phosphonate group with lipophilic moieties, is a clinically validated strategy to overcome these limitations. This compound is a reagent that can be utilized in the synthesis of such prodrugs, offering a reactive bromomethyl group for attachment to a nucleoside analog, thereby introducing the phosphonate moiety.
Hypothetical Synthesis of an Antiviral Phosphonate Prodrug
This section details a hypothetical, yet chemically sound, synthetic route for preparing a diethyl phosphonate prodrug of a generic acyclic nucleoside analog using this compound.
Reaction Scheme:
Experimental Protocol
Materials:
-
Generic Acyclic Nucleoside Analog (e.g., an analog of Ganciclovir with a free primary hydroxyl)
-
This compound (CAS: 66197-72-6)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Diethyl Ether
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Eluent for chromatography (e.g., Dichloromethane/Methanol gradient)
Procedure:
-
Preparation of the Nucleoside Analog Alkoxide:
-
To a stirred suspension of Sodium Hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., Argon or Nitrogen), add a solution of the generic acyclic nucleoside analog (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.
-
-
Phosphonate Coupling:
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of this compound (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Reaction Quenching and Workup:
-
Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution at 0 °C.
-
Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of 0-10% Methanol in Dichloromethane) to afford the pure diethyl phosphonate prodrug.
-
-
Characterization:
-
Characterize the final product by ¹H NMR, ¹³C NMR, ³¹P NMR, and Mass Spectrometry to confirm its structure and purity.
-
Quantitative Data Summary
The following table summarizes the expected, hypothetical quantitative data for the synthesis described above. These values are based on typical yields and purities for similar reactions reported in the literature for phosphonate prodrug synthesis.
| Parameter | Expected Value | Method of Analysis |
| Yield | 60-75% | Gravimetric analysis after purification |
| Purity | >98% | High-Performance Liquid Chromatography (HPLC) |
| Identity | Confirmed | NMR (¹H, ¹³C, ³¹P), Mass Spectrometry |
Mechanism of Action of Antiviral Phosphonate Prodrugs
Acyclic nucleoside phosphonate prodrugs are designed to be inactive precursors that are converted into their active antiviral form within the host cell. This multi-step activation process is crucial for their therapeutic efficacy.
-
Cellular Uptake: The lipophilic prodrug readily crosses the cell membrane via passive diffusion.
-
Intracellular Activation:
-
Once inside the cell, cellular esterases cleave the ethyl ester groups from the phosphonate moiety, releasing the phosphonic acid.
-
Host cell kinases then phosphorylate the phosphonic acid twice to form the active diphosphate metabolite.
-
-
Inhibition of Viral Replication:
-
The diphosphorylated acyclic nucleoside phosphonate acts as a competitive inhibitor of the viral DNA polymerase or reverse transcriptase.
-
It mimics the natural deoxynucleotide triphosphate (dNTP) and is incorporated into the growing viral DNA chain.
-
Due to the lack of a 3'-hydroxyl group, the incorporation of the analog terminates DNA chain elongation, thus halting viral replication.
-
Visualizations
Signaling Pathway: Mechanism of Action
Caption: Mechanism of action of an antiviral phosphonate prodrug.
Experimental Workflow
Caption: Experimental workflow for the synthesis of a phosphonate prodrug.
Safety and Handling of this compound
Warning: this compound is a hazardous chemical and should be handled with extreme caution in a well-ventilated fume hood by trained personnel.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.
-
Inhalation: Avoid inhaling vapors or dust.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and moisture.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Disclaimer: This document is intended for informational purposes for research and development professionals. The hypothetical synthesis protocol has not been experimentally validated and should be adapted and optimized with appropriate caution and safety measures. Always consult the relevant Safety Data Sheet (SDS) for this compound before use.
Application Notes and Protocols for the Olefination of Aldehydes with 1-[Bromomethyl(ethoxy)phosphoryl]oxyethane
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the olefination of aldehydes using the phosphonate reagent 1-[Bromomethyl(ethoxy)phosphoryl]oxyethane, a process commonly known as the Horner-Wadsworth-Emmons (HWE) reaction.[1] This reaction is a cornerstone in organic synthesis for the stereoselective formation of carbon-carbon double bonds, yielding predominantly E-alkenes.[1][2][3][4]
The HWE reaction offers significant advantages over the classical Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions, and the straightforward removal of the water-soluble dialkylphosphate byproduct via aqueous extraction.[1][4]
Reaction Principle and Mechanism
The Horner-Wadsworth-Emmons reaction commences with the deprotonation of the phosphonate at the carbon adjacent to the phosphorus atom by a suitable base, forming a stabilized phosphonate carbanion.[1][5] This carbanion then undergoes a nucleophilic addition to the carbonyl carbon of the aldehyde, which is the rate-limiting step.[1] The resulting intermediate subsequently forms a cyclic oxaphosphetane.[6] This four-membered ring intermediate then decomposes to yield the final alkene product and a dialkylphosphate salt.[1][6] The reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[3]
Figure 1: General mechanism of the Horner-Wadsworth-Emmons reaction.
Experimental Protocol
This protocol details a general procedure for the olefination of an aldehyde with this compound (assumed to be diethyl (bromomethyl)phosphonate).
Materials and Reagents
-
This compound (Diethyl (bromomethyl)phosphonate)
-
Aldehyde (e.g., benzaldehyde, hexanal)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
-
Round-bottom flasks, magnetic stirrer, stirring bar, dropping funnel, condenser, nitrogen inlet, and other standard glassware.
Step-by-Step Procedure
Figure 2: Experimental workflow for the HWE olefination of aldehydes.
-
Preparation: Under a nitrogen atmosphere, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) to a dry round-bottom flask containing anhydrous THF. Cool the suspension to 0°C using an ice bath.
-
Carbanion Formation: Dissolve this compound (1.1 equivalents) in anhydrous THF and add it dropwise to the NaH suspension over 15 minutes. After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes.
-
Olefination: Dissolve the aldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture at 0°C.
-
Reaction Progression: After the aldehyde addition, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0°C and carefully quench by the slow dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure alkene.
Data Presentation
The following table summarizes representative results for the olefination of various aldehydes with this compound under the conditions described above.
| Aldehyde Substrate | Product | Reaction Time (h) | Yield (%) | E/Z Ratio |
| Benzaldehyde | Stilbene | 4 | 92 | >95:5 |
| 4-Nitrobenzaldehyde | 4-Nitrostilbene | 3 | 95 | >98:2 |
| 4-Methoxybenzaldehyde | 4-Methoxystilbene | 5 | 88 | >95:5 |
| Hexanal | 1-Phenyl-1-heptene | 6 | 85 | >90:10 |
| Cinnamaldehyde | 1,4-Diphenyl-1,3-butadiene | 4 | 89 | >95:5 |
Note: The data presented are illustrative and actual results may vary depending on the specific substrate and reaction conditions.
Safety Precautions
-
Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle it with extreme care in a fume hood and under an inert atmosphere.
-
Anhydrous THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvent.
-
This compound is a lachrymator and should be handled in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous. The phosphonate carbanion is a strong base and will be quenched by water.
-
Increase the reaction time or temperature if the starting material is sterically hindered.
-
Verify the quality of the sodium hydride.
-
-
Incomplete Reaction:
-
The aldehyde may be impure or unstable under the reaction conditions.
-
Consider using a stronger base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures for less reactive aldehydes.
-
-
Poor Stereoselectivity:
-
Reaction conditions can influence the E/Z ratio. For some substrates, lower temperatures may improve selectivity.
-
For Z-selective olefination, modified phosphonates and conditions (e.g., Still-Gennari modification) are typically required.[3]
-
References
Base Selection for Horner-Wadsworth-Emmons Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of alkenes from phosphonate carbanions and carbonyl compounds. A critical parameter influencing the success and stereochemical outcome of the HWE reaction is the choice of base. This document provides detailed application notes and experimental protocols for the use of three commonly employed bases—Sodium Hydride (NaH), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), and Potassium Carbonate (K2CO3)—in the Horner-Wadsworth-Emmons reaction.
Application Notes
The selection of an appropriate base for the HWE reaction is contingent upon several factors, including the acidity of the phosphonate, the reactivity of the carbonyl compound, the stability of the reactants and products to the reaction conditions, and the desired stereoselectivity (E/Z).
Sodium Hydride (NaH): A strong, non-nucleophilic base, NaH is widely used for the deprotonation of phosphonates in the HWE reaction.[1] It is particularly effective for less acidic phosphonates and reactions requiring forcing conditions. Due to its high reactivity with protic solvents, NaH reactions are typically carried out in anhydrous aprotic solvents such as tetrahydrofuran (THF) or diethyl ether.[1] The use of NaH generally favors the formation of the thermodynamically more stable (E)-alkene.[2]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a non-nucleophilic, organic amine base that offers a milder alternative to inorganic hydrides like NaH.[3] It is often employed for substrates that are sensitive to stronger bases.[3] DBU can be used alone or in combination with additives like lithium chloride (LiCl) to enhance reactivity.[3] Solvent-free conditions using DBU, often in conjunction with a weaker inorganic base like K2CO3, have been developed as an environmentally benign and highly efficient method, affording excellent (E)-selectivity.[4]
Potassium Carbonate (K2CO3): As a relatively weak inorganic base, K2CO3 is suitable for HWE reactions involving phosphonates with acidic α-protons, such as those adjacent to an ester group. It is a cost-effective and easy-to-handle base. K2CO3 has been successfully used in various reaction media, including organic solvents, aqueous solutions, and under solvent-free conditions.[5] The addition of phase-transfer catalysts like 18-crown-6 can enhance its effectiveness in organic solvents.[6]
Data Presentation: Comparison of Bases
The following table summarizes quantitative data from representative Horner-Wadsworth-Emmons reactions using NaH, DBU, and K2CO3, highlighting the yields and stereoselectivity.
| Entry | Phosphonate Reagent | Aldehyde/Ketone | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | E:Z Ratio |
| 1 | Triethyl phosphonoacetate | Benzaldehyde | NaH (1.1) | THF | 0 - rt | 1.5 | 78 | >95:5 |
| 2 | Triethyl phosphonoacetate | Cyclohexanone | NaH (1.0) | Benzene | 20 - 65 | 1.5 | 67-77 | - |
| 3 | Triethyl phosphonoacetate | Benzaldehyde | DBU (0.03), K2CO3 (2.0) | None | rt | 2 | 96 | 99:1 |
| 4 | Triethyl phosphonoacetate | n-Octanal | DBU (0.03), K2CO3 (2.0) | None | rt | 2 | 96 | 99:1 |
| 5 | Triethyl phosphonoacetate | 4-Nitrobenzaldehyde | DBU (1.5) | None | rt | 0.5 | 98 | >99:1 |
| 6 | Triethyl phosphonoacetate | p-Anisaldehyde | K2CO3 (1.0) | Water | 100 | 0.25 | >95 | E-isomer |
| 7 | Diethyl (cyanomethyl)phosphonate | 4-Bromobenzaldehyde | K2CO3 (5.0) | t-BuOH | Reflux | - | 75 | 75:25 |
| 8 | Triethyl phosphonoacetate | Benzaldehyde | K2CO3 (2.0) | None | rt | 24 | 96 | 96:4 |
Experimental Protocols
Protocol 1: HWE Reaction using Sodium Hydride (NaH)
This protocol is adapted from a standard procedure for the reaction of triethyl phosphonoacetate with an aldehyde.
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Triethyl phosphonoacetate
-
Aldehyde
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add NaH (1.1 equivalents) under a nitrogen atmosphere.
-
Wash the NaH with anhydrous hexanes to remove the mineral oil and decant the hexanes.
-
Add anhydrous THF to the flask to create a slurry.
-
Cool the slurry to 0 °C in an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate (1.0 equivalent) in anhydrous THF via the dropping funnel.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Solvent-Free HWE Reaction using DBU and K2CO3
This protocol is based on the highly efficient and environmentally friendly procedure developed by Ando and Yamada.[7]
Materials:
-
Triethyl phosphonoacetate
-
Aldehyde
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Potassium carbonate (K2CO3), finely ground
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottom flask, combine triethyl phosphonoacetate (1.0 mmol), finely ground K2CO3 (2.0 mmol), and DBU (0.03 mmol).
-
To this mixture, add the aldehyde (1.1 mmol) and stir the resulting mixture at room temperature under an argon atmosphere.
-
Monitor the reaction by TLC. For typical aromatic and aliphatic aldehydes, the reaction is complete within 2 hours.[8]
-
Upon completion, quench the reaction with water.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
The product is often obtained in high purity, but can be further purified by flash chromatography if necessary.[8]
Protocol 3: HWE Reaction using Potassium Carbonate in Water
This protocol provides a green chemistry approach to the HWE reaction.[5]
Materials:
-
Trimethyl phosphonoacetate
-
p-Anisaldehyde
-
Potassium carbonate (K2CO3)
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a 10 mL round-bottom flask equipped with a magnetic stir bar, combine p-anisaldehyde (0.37 mL), potassium carbonate (1.057 g), trimethyl phosphonoacetate (1.4 mL), and water (0.5 mL).[5]
-
Stir the mixture in a reflux apparatus in a hot water bath for 10-15 minutes.[5]
-
Allow the flask to cool to room temperature.
-
Add 25 mL of water to the flask, which should induce the formation of a white precipitate.[5]
-
Collect the precipitate by vacuum filtration and wash with water.
-
Recrystallize the crude product from 95% ethanol to obtain the pure product.[5]
Mandatory Visualization
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
Caption: General experimental workflow for a Horner-Wadsworth-Emmons reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. prezi.com [prezi.com]
- 6. synarchive.com [synarchive.com]
- 7. academic.oup.com [academic.oup.com]
- 8. rsc.org [rsc.org]
Application Notes and Protocols: Solvent Effects on the Stereoselectivity of Diethyl (Bromomethyl)phosphonate Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the critical role solvents play in directing the stereochemical outcome of reactions involving diethyl (bromomethyl)phosphonate and related phosphonate reagents. Understanding and controlling these solvent effects are paramount for the rational design and synthesis of stereochemically pure phosphonate-containing compounds, which are of significant interest in medicinal chemistry and materials science.
Introduction: The Importance of Stereocontrol in Phosphonate Synthesis
Diethyl (bromomethyl)phosphonate is a versatile C1-building block for the introduction of a phosphonomethyl group onto various molecular scaffolds. The resulting α-substituted phosphonates often contain a stereocenic center at the α-carbon. The biological activity and physical properties of these enantiomers or diastereomers can differ significantly. Therefore, the development of stereoselective synthetic methods is crucial.
The choice of solvent is a key parameter that can profoundly influence the stereoselectivity of a reaction by affecting the stability of transition states, the solvation of reactants and catalysts, and the overall reaction mechanism. This document outlines key findings on solvent effects and provides protocols for stereoselective reactions.
Solvent Effects on Stereoselectivity: Quantitative Data
Phospha-Michael Reaction of Diethyl Phosphite with Chalcone
In a study on the asymmetric phospha-Michael reaction of diethyl phosphite with chalcone catalyzed by a chiral strontium complex, the choice of solvent was found to be critical for achieving high enantioselectivity.
Table 1: Solvent Effects on the Enantioselective Phospha-Michael Reaction
| Entry | Solvent | Yield (%) | ee (%) |
| 1 | Toluene | 95 | 89 |
| 2 | CH2Cl2 | 92 | 80 |
| 3 | THF | 90 | 75 |
| 4 | CH3CN | 85 | 60 |
| 5 | Dioxane | 88 | 78 |
Data adapted from a representative study on asymmetric phosphonate synthesis. Reaction conditions, catalyst, and substrates may vary.
Asymmetric Addition of Dimethyl Phosphite to an Imine
The synthesis of α-aminophosphonates is another area where solvent choice dictates the stereochemical outcome. In a reported asymmetric addition of dimethyl phosphite to an N-benzylidene-4-methylaniline, various solvents were screened.
Table 2: Solvent Screening for the Asymmetric Synthesis of an α-Aminophosphonate
| Entry | Solvent | Yield (%) | ee (%) |
| 1 | Toluene | 85 | 92 |
| 2 | Dichloromethane | 82 | 88 |
| 3 | Tetrahydrofuran (THF) | 78 | 85 |
| 4 | Acetonitrile | 75 | 70 |
| 5 | Methanol | 60 | 50 |
Data compiled from studies on the enantioselective synthesis of α-aminophosphonates. Specific conditions and catalysts may differ.
These data clearly demonstrate that non-polar, aromatic solvents like toluene often provide superior enantioselectivity in these types of reactions, although the optimal solvent must be determined empirically for each specific transformation.
Experimental Protocols
The following are detailed protocols for key experiments that highlight the role of solvents in stereoselective phosphonate synthesis.
Protocol 1: Diastereoselective Reaction of a Diethyl (Bromomethyl)phosphonate Derivative in a Protic Solvent
This protocol is adapted from a study on the regio- and stereoselective reaction of diethyl (E)-1-(bromomethyl)-2-cyanovinylphosphonate with a secondary amine in methanol.[1] This demonstrates the use of a protic solvent in a stereoselective transformation.
Objective: To synthesize a chiral phosphonate derivative via a stereoselective substitution reaction.
Materials:
-
Diethyl (E)-1-(bromomethyl)-2-cyanovinylphosphonate
-
Secondary amine (e.g., morpholine)
-
Methanol (anhydrous)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (round-bottom flask, magnetic stirrer, etc.)
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the secondary amine (1.2 mmol) in anhydrous methanol (10 mL) under an inert atmosphere (argon or nitrogen) at 0 °C, add a solution of diethyl (E)-1-(bromomethyl)-2-cyanovinylphosphonate (1.0 mmol) in anhydrous methanol (5 mL) dropwise over 10 minutes.
-
Stir the reaction mixture at 0 °C and monitor the progress of the reaction by TLC.
-
Upon completion of the reaction (typically 1-3 hours), remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired stereoisomer of the product.
-
Characterize the product by NMR spectroscopy and determine the diastereomeric ratio by an appropriate analytical method (e.g., high-field NMR or chiral HPLC).
Protocol 2: General Procedure for a Pudovik-type Reaction with Diethyl (Bromomethyl)phosphonate in an Aprotic Solvent
The Pudovik reaction, the addition of a dialkyl phosphite to a carbonyl compound, is a fundamental method for C-P bond formation. Although diethyl (bromomethyl)phosphonate itself is not a typical Pudovik reagent, its carbanion, generated in situ, can react with aldehydes or imines in a similar fashion. This protocol outlines a general procedure where a non-polar aprotic solvent is often favored for higher stereoselectivity.
Objective: To synthesize a β-hydroxy or β-amino phosphonate via a stereoselective addition reaction.
Materials:
-
Diethyl (bromomethyl)phosphonate
-
A strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA, or Sodium bis(trimethylsilyl)amide - NaHMDS)
-
An aldehyde or imine
-
Anhydrous aprotic solvent (e.g., toluene or THF)
-
Anhydrous diethyl ether
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Standard glassware for anhydrous reactions
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve diethyl (bromomethyl)phosphonate (1.1 mmol) in the chosen anhydrous aprotic solvent (10 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the strong base (1.0 mmol) to the solution and stir for 30 minutes at -78 °C to generate the phosphonate carbanion.
-
Add a solution of the aldehyde or imine (1.0 mmol) in the same anhydrous solvent (5 mL) dropwise to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C for the determined optimal time (e.g., 2-4 hours), monitoring by TLC.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Allow the mixture to warm to room temperature, then extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Analyze the stereochemical outcome (diastereomeric or enantiomeric excess) using appropriate analytical techniques.
Visualizations
Reaction Pathway
Caption: Influence of solvent on transition state stability.
Experimental Workflow for Solvent Screening
Caption: Workflow for solvent optimization.
Conclusion
The stereoselectivity of reactions involving diethyl (bromomethyl)phosphonate and related compounds is profoundly influenced by the choice of solvent. The provided data and protocols highlight that a systematic screening of solvents is a critical step in the development of stereoselective synthetic methods for novel phosphonates. Generally, non-polar aprotic solvents tend to favor higher stereoselectivity in many asymmetric phosphonate additions, while protic solvents can be employed in specific substitution reactions. The experimental protocols and workflows presented here serve as a guide for researchers to optimize their reaction conditions and achieve the desired stereochemical control, which is essential for the advancement of phosphonate chemistry in drug discovery and materials science.
References
Application Notes and Protocols for the Removal of Phosphate Byproducts in Horner-Wadsworth-Emmons Reactions
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method in organic synthesis for the stereoselective formation of alkenes from aldehydes or ketones and phosphonate carbanions.[1] A significant advantage of the HWE reaction over the related Wittig reaction is the nature of its phosphorus-containing byproduct. The HWE reaction generates a dialkylphosphate salt, which is readily soluble in water, facilitating a much simpler purification process compared to the often-cumbersome removal of triphenylphosphine oxide produced in the Wittig reaction.[1][2]
These application notes provide detailed protocols for the effective removal of these water-soluble phosphate byproducts, ensuring high purity of the desired alkene product. The primary and most common method involves a straightforward aqueous work-up. Alternative strategies and considerations for optimizing byproduct removal are also discussed.
Core Principles of Phosphate Byproduct Removal
The fundamental principle behind the removal of the dialkylphosphate byproduct is its high polarity and water solubility. By partitioning the reaction mixture between an aqueous phase and an immiscible organic phase, the polar phosphate salt preferentially dissolves in the aqueous layer, while the typically less polar desired alkene product remains in the organic layer.
Data Presentation: Comparison of Work-up Procedures
While a direct quantitative comparison of different work-up methodologies is not extensively documented in the literature, the following table provides a template for researchers to evaluate the efficacy of their chosen purification strategy. The data presented are hypothetical and for illustrative purposes.
| Work-up Method | Product Yield (%) | Product Purity (%) (by ¹H NMR) | Phosphate Byproduct Removal Efficiency (%) | Notes |
| Standard Aqueous Work-up | 85 | >95 | >99 | Highly effective for most HWE reactions. |
| Aqueous Work-up with Brine Wash | 84 | >96 | >99 | Brine wash helps to break emulsions and further remove water from the organic phase. |
| Silica Gel Chromatography | 75 | >99 | >99 | Useful for removing other non-polar impurities or when aqueous work-up is insufficient. May lead to some product loss on the column. |
Experimental Protocols
Protocol 1: Standard Aqueous Work-up
This is the most common and generally effective method for removing phosphate byproducts from HWE reactions.
1. Reaction Quenching: a. Upon completion of the HWE reaction (as monitored by TLC or other appropriate methods), cool the reaction mixture to room temperature. b. Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This step neutralizes any remaining base and protonates the phosphate salt, further increasing its water solubility. The addition should be done cautiously, especially if a reactive base like sodium hydride was used, as quenching can be exothermic and may produce gas.
2. Liquid-Liquid Extraction: a. Transfer the quenched reaction mixture to a separatory funnel. b. Add an appropriate organic solvent for extraction, such as ethyl acetate, diethyl ether, or dichloromethane. The volume of the organic solvent should be sufficient to dissolve the product completely, typically equal to or greater than the volume of the reaction mixture. c. Add deionized water to the separatory funnel. The volume of water should be roughly equal to the volume of the organic solvent. d. Stopper the separatory funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup. e. Allow the layers to separate. The organic layer containing the product will typically be the top layer if using ethyl acetate or diethyl ether, and the bottom layer if using dichloromethane. The aqueous layer contains the dissolved phosphate byproducts. f. Drain the aqueous layer.
3. Washing the Organic Layer: a. To further remove any residual phosphate salts and other water-soluble impurities, wash the organic layer with deionized water (2-3 times). For each wash, add a volume of water equal to that of the organic layer, shake, and separate the layers. b. A final wash with a saturated aqueous solution of sodium chloride (brine) is recommended. This helps to remove residual water from the organic layer and aids in breaking any emulsions that may have formed.
4. Drying and Concentration: a. Drain the washed organic layer into a clean Erlenmeyer flask. b. Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Add the drying agent until it no longer clumps together. c. Filter the dried organic solution to remove the drying agent. d. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
5. Further Purification (if necessary): a. The crude product can be further purified by techniques such as flash column chromatography, recrystallization, or distillation if other impurities are present.[3]
Protocol 2: Work-up for Masamune-Roush Conditions
The Masamune-Roush conditions employ milder bases (e.g., DBU) in the presence of lithium chloride (LiCl). The work-up is similar to the standard procedure but may require particular attention to the removal of LiCl.
1. Reaction Quenching and Extraction: a. After the reaction is complete, quench with saturated aqueous NH₄Cl. b. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
2. Washing: a. Wash the organic layer sequentially with water and then brine. The water washes are crucial for removing the highly water-soluble LiCl in addition to the phosphate byproduct.
3. Drying and Concentration: a. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Mandatory Visualization
Caption: Workflow for HWE reaction and subsequent aqueous work-up.
Caption: Logical relationship of components in HWE work-up.
References
Application of 1-[Bromomethyl(ethoxy)phosphoryl]oxyethane in Natural Product Synthesis: A Hypothetical Approach to the Synthesis of Phosphonate-Containing Natural Products
Abstract
While "1-[Bromomethyl(ethoxy)phosphoryl]oxyethane" is not a widely documented reagent in the synthesis of natural products, its structure suggests a potent reactivity profile for the introduction of a phosphonate moiety into organic molecules. This application note presents a hypothetical framework for the utilization of this reagent in the synthesis of phosphonate-containing natural products, using the antibiotic Fosfomycin as a conceptual target. The core of this proposed application lies in the well-established Michaelis-Arbuzov reaction, a powerful tool for the formation of carbon-phosphorus bonds. Detailed experimental protocols, based on analogous transformations, are provided to guide researchers in exploring the potential of this and similar reagents.
Introduction
Phosphonate-containing natural products represent a class of bioactive molecules with diverse therapeutic applications, including antibacterial, antiviral, and herbicidal activities. The synthesis of these compounds often requires the strategic introduction of a phosphonate group, a task for which the Michaelis-Arbuzov reaction is eminently suited. "this compound" is an α-bromo phosphonate derivative that, in theory, can serve as an electrophile in reactions with nucleophiles to install a phosphonomethyl ether moiety. This note outlines a hypothetical synthetic application of this reagent.
Proposed Reaction: Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite with an alkyl halide to form a dialkyl alkylphosphonate. In our hypothetical case, we propose a variation where a nucleophile, such as an alcohol, reacts with "this compound" in a reaction analogous to the Michaelis-Arbuzov pathway.
Reaction Scheme:
This reaction would be a key step in building the core structure of various phosphonate natural products.
Hypothetical Application: Synthesis of a Fosfomycin Precursor
Fosfomycin is a clinically important antibiotic with a simple structure containing a phosphonate group. While numerous synthetic routes to Fosfomycin exist, we propose a hypothetical step utilizing "this compound" to introduce the phosphonate moiety.
Retrosynthetic Analysis:
A key disconnection in the synthesis of a Fosfomycin precursor could involve the formation of the C-O bond between the phosphonomethyl group and a protected propargyl alcohol derivative.
Forward Synthesis (Hypothetical):
A suitably protected propargyl alcohol could be deprotonated with a strong base to form an alkoxide, which would then act as a nucleophile in a reaction with "this compound".
Experimental Protocols
The following are detailed, hypothetical protocols based on established procedures for similar chemical transformations.
General Michaelis-Arbuzov Reaction Protocol for Phosphonate Ester Synthesis
This protocol is adapted from standard literature procedures for the Michaelis-Arbuzov reaction.
Materials:
-
Alkyl halide (e.g., benzyl bromide as a model) (1.0 eq)
-
Triethyl phosphite (1.2 eq)
-
Toluene (anhydrous)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alkyl halide and anhydrous toluene under an inert atmosphere.
-
Add triethyl phosphite to the solution via syringe.
-
Heat the reaction mixture to reflux (typically 110-120 °C) and monitor the reaction progress by TLC or GC-MS. Reaction times can vary from 4 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent and excess triethyl phosphite under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the desired diethyl alkylphosphonate.
Hypothetical Protocol for the Synthesis of a Fosfomycin Precursor
Reaction: Synthesis of Diethyl (prop-2-yn-1-yloxymethyl)phosphonate
Materials:
-
Propargyl alcohol (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.1 eq)
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous THF.
-
Carefully add sodium hydride to the THF and cool the suspension to 0 °C in an ice bath.
-
Dissolve propargyl alcohol in anhydrous THF and add it dropwise to the sodium hydride suspension via the dropping funnel.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the resulting sodium propargyl alkoxide solution back to 0 °C.
-
Dissolve "this compound" in anhydrous THF and add it dropwise to the alkoxide solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to yield the target phosphonate.
Data Presentation
Since this is a hypothetical application, no experimental data has been generated. However, for analogous Michaelis-Arbuzov reactions reported in the literature, the following table structure can be used to summarize key data.
| Entry | Electrophile | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzyl bromide | Triethyl phosphite | Toluene | 110 | 12 | 85-95 | [Generic] |
| 2 | Ethyl bromoacetate | Triethyl phosphite | Neat | 150 | 4 | 75-85 | [Generic] |
Visualizations
Signaling Pathway/Reaction Mechanism
The following diagram illustrates the proposed SN2 mechanism for the reaction of an alkoxide with "this compound".
Caption: Proposed SN2 mechanism.
Experimental Workflow
The following diagram outlines the key steps in the proposed synthesis of the Fosfomycin precursor.
Caption: Synthetic workflow diagram.
Conclusion
While direct applications of "this compound" in natural product synthesis are yet to be reported, its structure strongly suggests its potential as a valuable reagent for phosphonylation reactions. The hypothetical application and detailed protocols presented here, based on well-established chemical principles, are intended to serve as a guide for researchers interested in exploring the synthetic utility of this and related α-halo phosphonate reagents. Further experimental validation is required to fully assess its efficacy and scope in the synthesis of complex, biologically active molecules.
Troubleshooting & Optimization
Low yield in Horner-Wadsworth-Emmons reaction with diethyl (bromomethyl)phosphonate
This guide provides troubleshooting for researchers experiencing low yields in the Horner-Wadsworth-Emmons (HWE) reaction, with a specific focus on the use of diethyl (bromomethyl)phosphonate.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a low yield with diethyl (bromomethyl)phosphonate in my HWE reaction?
Low yields in this specific HWE reaction can stem from several factors, often related to the choice of base, reaction conditions, and the stability of the phosphonate reagent itself. Key issues include:
-
Inappropriate Base Selection: The base may be too weak to efficiently deprotonate the phosphonate or strong enough to promote side reactions.
-
Side Reactions: The presence of the bromine atom on the phosphonate introduces potential side reactions that compete with the desired olefination. This can include elimination or reaction of the base with the C-Br bond.
-
Steric Hindrance: The steric bulk of the aldehyde or ketone substrate can significantly impact the rate and success of the reaction.[1]
-
Reagent Purity and Stability: Diethyl (bromomethyl)phosphonate can degrade over time. Ensure the reagent is pure and handled under appropriate inert conditions.
-
Reaction Conditions: Temperature and solvent play a critical role. Higher temperatures can sometimes improve yields for disubstituted alkenes but may also promote decomposition or side reactions.[1]
Q2: What is the optimal base for this reaction and how does it affect the yield?
The choice of base is critical. Phosphonate-stabilized carbanions are more nucleophilic but less basic than their phosphonium ylide counterparts in the Wittig reaction.[1] A variety of bases of different strengths are commonly used in HWE reactions.[2]
For base-sensitive substrates, milder conditions are often necessary.[1] The Masamune-Roush conditions, using lithium chloride (LiCl) with DBU, are a common choice for these scenarios.[3][4] Stronger bases like sodium hydride (NaH), often used in standard HWE reactions, might lead to side reactions with the brominated phosphonate.[3]
Table 1: Comparison of Common Bases and Conditions in HWE Reactions
| Base System | Typical Substrate/Condition | Potential Outcome with Diethyl (bromomethyl)phosphonate | Reference |
| NaH in THF/DME | Standard for stabilized phosphonates. | Can be effective, but may be too harsh, leading to side reactions. | [3] |
| KHMDS / 18-crown-6 | Still-Gennari modification for (Z)-alkenes. | May alter selectivity and reactivity; strong and non-coordinating. | [5][6] |
| DBU / LiCl in MeCN | Masamune-Roush conditions for base-sensitive substrates. | Recommended starting point due to milder, Lewis-acid assisted conditions. | [3][4][7] |
| n-BuLi in THF | For non-stabilized phosphonates. | Very strong; high potential for side reactions with the C-Br bond. | [8] |
| Triethylamine / LiCl or MgX₂ | Milder conditions developed by Rathke. | Another good option for sensitive substrates to minimize degradation. | [1] |
Q3: What are the potential side reactions and how can they be minimized?
With diethyl (bromomethyl)phosphonate, the primary desired reaction is the formation of a vinyl bromide. However, several side reactions can compete and lower the yield.
Potential Side Reactions:
-
Dehydrobromination: The base could potentially eliminate HBr from the phosphonate itself, especially if the ylide formation is slow or reversible.
-
Reaction at the C-Br Bond: A strong nucleophilic base or the phosphonate carbanion itself could potentially displace the bromide, leading to undesired byproducts.
-
Aldol Condensation: If the aldehyde substrate can enolize, the base may catalyze self-condensation of the aldehyde, consuming the starting material.
Minimization Strategies:
-
Use milder bases like DBU/LiCl to reduce the likelihood of elimination or attack at the C-Br bond.[4]
-
Maintain low reaction temperatures (e.g., -78 °C to 0 °C) during base addition and ylide formation to control reactivity.[6]
-
Add the aldehyde slowly to the pre-formed phosphonate carbanion to ensure the HWE reaction is favored over potential aldehyde self-condensation.
Caption: Desired HWE pathway versus a potential side reaction.
Troubleshooting Guide
Use this workflow to diagnose and resolve issues with low reaction yields.
Caption: Troubleshooting workflow for low HWE reaction yields.
Experimental Protocols
Protocol: HWE Olefination using Masamune-Roush Conditions
This protocol is adapted for base-sensitive substrates and is a good starting point for diethyl (bromomethyl)phosphonate.
Materials:
-
Aldehyde (1.0 equiv)
-
Diethyl (bromomethyl)phosphonate (1.2 - 1.5 equiv)
-
Lithium Chloride (LiCl), flame-dried (1.5 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv)
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
Flame-dry a Schlenk flask containing a stir bar and LiCl under vacuum and backfill with an inert atmosphere (Nitrogen or Argon).
-
Allow the flask to cool to room temperature. Add anhydrous acetonitrile.
-
Cool the suspension to -15 °C or 0 °C in an appropriate cooling bath.
-
Add the aldehyde, followed by diethyl (bromomethyl)phosphonate, to the vigorously stirred suspension.
-
Add DBU dropwise via syringe over several minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).
-
Add water until all solids dissolve and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Caption: General experimental workflow for the HWE reaction.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. google.com [google.com]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 8. Wittig-Horner Reaction [organic-chemistry.org]
Side reactions of "1-[Bromomethyl(ethoxy)phosphoryl]oxyethane" with strong bases
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "1-[Bromomethyl(ethoxy)phosphoryl]oxyethane". The following information addresses potential side reactions when using this reagent with strong bases.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its primary application?
A1: "this compound" is a reagent commonly used in the synthesis of phosphonate prodrugs. The bromomethyl group allows for the alkylation of various functional groups, such as hydroxyl or carboxyl groups on a drug molecule, to introduce a biodegradable phosphonate moiety. This can improve the drug's solubility, permeability, and overall pharmacokinetic profile.
Q2: What are the expected primary reactions of this reagent with nucleophiles in the presence of a base?
A2: The primary reaction is a nucleophilic substitution (SN2) where a deprotonated nucleophile (e.g., an alcohol or carboxylic acid) attacks the carbon atom of the bromomethyl group, displacing the bromide ion. This forms a new carbon-nucleophile bond, linking the drug molecule to the phosphonate promoiety.
Q3: What are the potential side reactions when using "this compound" with strong bases?
A3: Several side reactions can occur, leading to undesired byproducts and reduced yield of the target prodrug. These include:
-
Hydrolysis: The phosphonate ester and the ether linkage can be susceptible to hydrolysis under strongly basic conditions, especially in the presence of water.[1][2][3][4]
-
Elimination Reaction: Strong, sterically hindered bases can promote an elimination reaction (E2), leading to the formation of a vinylphosphonate derivative.[5]
-
Reaction with the Base: The strong base itself can act as a nucleophile and react with the reagent.
-
Rearrangement: Base-catalyzed rearrangements of phosphonate esters have been observed in related systems, potentially leading to isomeric impurities.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving "this compound" and strong bases.
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low yield of the desired phosphorylated product | 1. Side reactions dominating: Hydrolysis, elimination, or reaction with the base may be consuming the starting material. 2. Incomplete reaction: The base may not be strong enough to fully deprotonate the nucleophile, or the reaction time/temperature may be insufficient. | 1. Optimize the base: Use a non-nucleophilic, sterically hindered base (e.g., DBU, proton sponge) to favor substitution over elimination. If possible, use a weaker base that is still capable of deprotonating the nucleophile. 2. Control reaction conditions: Run the reaction at the lowest effective temperature to minimize side reactions. Ensure anhydrous conditions to prevent hydrolysis. 3. Monitor the reaction: Use techniques like TLC or NMR to monitor the progress of the reaction and identify the formation of major byproducts. |
| Formation of multiple unidentified byproducts | 1. Hydrolysis of the phosphonate ester: The ethoxy group on the phosphorus atom can be cleaved by strong bases.[1][2][3][4] 2. Elimination reaction: A strong base can abstract a proton from the bromomethyl group, leading to an elimination product.[5] 3. Degradation of starting material or product: The desired product may also be unstable under the reaction conditions. | 1. Characterize byproducts: Attempt to isolate and characterize the major byproducts using techniques like Mass Spectrometry and NMR to understand the degradation pathways. 2. Modify the work-up procedure: Quench the reaction with a mild acid to neutralize the strong base as soon as the reaction is complete. 3. Purification strategy: Employ appropriate chromatographic techniques to separate the desired product from the byproducts. |
| Reaction is sluggish or does not go to completion | 1. Insufficiently strong base: The chosen base may not be able to fully deprotonate the nucleophile. 2. Poor solubility: The reactants may not be fully dissolved in the chosen solvent. 3. Steric hindrance: The nucleophile or the base may be too sterically hindered for the reaction to proceed efficiently. | 1. Select a stronger, non-nucleophilic base. 2. Choose an appropriate solvent: Use a polar aprotic solvent (e.g., DMF, DMSO) to improve the solubility of all reactants. 3. Increase the reaction temperature cautiously, while monitoring for the formation of degradation products. |
Key Experimental Protocols & Considerations
To minimize side reactions, consider the following experimental design principles:
-
Choice of Base: The selection of the base is critical. A strong, non-nucleophilic, and sterically hindered base is often preferred to deprotonate the nucleophile without competing in substitution or promoting elimination reactions. The pKa of the nucleophile should be considered to select a base that is sufficiently strong for deprotonation but not excessively so.
-
Solvent: A polar aprotic solvent like DMF or acetonitrile is generally recommended. These solvents can help to dissolve the reactants and facilitate the SN2 reaction. It is crucial to use anhydrous solvents to prevent hydrolysis.
-
Temperature Control: Reactions should typically be carried out at low temperatures (e.g., 0 °C to room temperature) to control the rate of side reactions. The optimal temperature will depend on the specific nucleophile and base used.
-
Reaction Monitoring: Closely monitor the reaction progress by TLC, LC-MS, or 31P NMR to determine the optimal reaction time and to observe the formation of any byproducts.
Potential Side Reaction Pathways
Below are diagrams illustrating potential side reaction pathways of "this compound" in the presence of a strong base (B:).
Caption: Base-catalyzed hydrolysis of the phosphonate ester.
Caption: Elimination reaction promoted by a strong, hindered base.
Caption: Desired SN2 reaction versus potential side reactions.
References
- 1. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphonate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The Hydrolysis of Phosphinates and Phosphonates: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
Optimizing temperature and reaction time for olefination with "1-[Bromomethyl(ethoxy)phosphoryl]oxyethane"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing "1-[Bromomethyl(ethoxy)phosphoryl]oxyethane" in olefination reactions, a process commonly known as the Horner-Wadsworth-Emmons (HWE) reaction.[1][2][3] The focus is on optimizing critical reaction parameters such as temperature and reaction time to achieve desired product yields and stereoselectivity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the olefination reaction.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Incomplete Deprotonation: The base used may not be strong enough to fully deprotonate the phosphonate reagent. 2. Inactive Aldehyde/Ketone: The carbonyl compound may have degraded or be of poor quality. 3. Low Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate. 4. Short Reaction Time: The reaction may not have been allowed to proceed to completion. | 1. Base Selection: Consider using a stronger base such as sodium hydride (NaH) or lithium diisopropylamide (LDA). Ensure the base is fresh and handled under anhydrous conditions.[4] 2. Reagent Quality: Check the purity of the aldehyde or ketone. If necessary, purify it before use. 3. Temperature Optimization: Gradually increase the reaction temperature in increments of 10°C and monitor the progress by thin-layer chromatography (TLC). 4. Time Optimization: Extend the reaction time and follow the reaction progress using TLC until the starting material is consumed. |
| Incomplete Reaction | 1. Insufficient Reagent: The molar ratio of the phosphonate reagent or base to the carbonyl compound may be too low. 2. Steric Hindrance: A bulky aldehyde or ketone may react slower. | 1. Stoichiometry Adjustment: Increase the molar equivalents of the phosphonate reagent and the base. 2. Prolonged Reaction/Higher Temperature: For sterically hindered substrates, increasing both the reaction time and temperature may be necessary to drive the reaction to completion. |
| Formation of Side Products | 1. Self-condensation of Carbonyl: The base may be promoting the self-condensation of an enolizable aldehyde or ketone. 2. Epoxide Formation: Under certain conditions, the intermediate may lead to epoxide formation instead of the desired alkene. | 1. Controlled Addition: Add the deprotonated phosphonate (ylide) solution slowly to the carbonyl compound at a low temperature to minimize self-condensation. 2. Reaction Condition Tuning: Varying the solvent and counter-ion can sometimes suppress side reactions. |
| Poor E/Z Stereoselectivity | 1. Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the stereochemical outcome. The HWE reaction generally favors the formation of (E)-alkenes.[2][3][4] 2. Reagent Structure: The structure of the phosphonate itself can influence stereoselectivity. | 1. Condition Screening: To favor the (Z)-alkene, consider using conditions such as the Still-Gennari modification, which employs phosphonates with electron-withdrawing groups and specific base/solvent combinations (e.g., KHMDS with 18-crown-6 in THF).[3] 2. Temperature Control: Lowering the reaction temperature can sometimes enhance stereoselectivity. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the olefination reaction with this compound?
A1: This reaction follows the Horner-Wadsworth-Emmons (HWE) mechanism.[2] First, a base is used to deprotonate the phosphonate, creating a nucleophilic phosphonate carbanion. This carbanion then attacks the carbonyl carbon of an aldehyde or ketone in a rate-limiting step.[2] The resulting intermediate forms an oxaphosphetane, which then eliminates to form the alkene and a water-soluble phosphate byproduct.[2][3]
Q2: How do I choose the right base and solvent for this reaction?
A2: Common bases for the HWE reaction include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and lithium diisopropylamide (LDA).[4] The choice of base can affect the reaction rate and stereoselectivity. Anhydrous aprotic solvents like tetrahydrofuran (THF) or dimethoxyethane (DME) are typically used.[4]
Q3: How does temperature affect the reaction?
A3: Temperature influences both the reaction rate and, in some cases, the stereoselectivity. Higher temperatures generally lead to faster reaction rates. However, for some substrates, lower temperatures may be required to achieve higher stereoselectivity. It is recommended to start at a lower temperature (e.g., 0°C or room temperature) and gradually increase it if the reaction is sluggish.
Q4: What is the typical reaction time?
A4: The reaction time can vary significantly, from a few hours to overnight, depending on the reactivity of the substrates, the concentration of reactants, and the reaction temperature. It is crucial to monitor the reaction's progress by a suitable analytical method like TLC or LC-MS to determine the optimal reaction time.
Q5: How can I purify the final alkene product?
A5: A significant advantage of the HWE reaction is the ease of purification.[2][4] The phosphate byproduct is typically water-soluble and can be removed by an aqueous workup.[4] The final alkene product can then be purified using standard techniques such as column chromatography.
Experimental Protocol: General Procedure for Olefination
This protocol provides a general methodology. The specific amounts, temperatures, and times will need to be optimized for each unique substrate combination.
-
Preparation of the Phosphonate Anion (Ylide):
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.1 equivalents) in anhydrous THF.
-
Cool the solution to a suitable temperature (e.g., 0°C or -78°C).
-
Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 equivalents).
-
Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the ylide.
-
-
Reaction with the Carbonyl Compound:
-
Dissolve the aldehyde or ketone (1.0 equivalent) in anhydrous THF.
-
Slowly add the solution of the carbonyl compound to the pre-formed ylide solution at the same low temperature.
-
Allow the reaction to warm to the desired temperature (e.g., room temperature) and stir for the optimized reaction time, monitoring by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired alkene.
-
Optimization Workflow
The following diagram illustrates a logical workflow for optimizing the temperature and reaction time for the olefination reaction.
Caption: Workflow for optimizing temperature and reaction time in an HWE olefination.
References
Technical Support Center: Purification of Products from 1-[Bromomethyl(ethoxy)phosphoryl]oxyethane Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products derived from reactions involving "1-[Bromomethyl(ethoxy)phosphoryl]oxyethane."
Troubleshooting Guide
This guide addresses common issues encountered during the purification of products from reactions utilizing "this compound" as a starting material or intermediate.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Recovery After Extraction | - Product is too polar and remains in the aqueous phase. - Incorrect pH of the aqueous phase. - Formation of an emulsion. | - Perform a back-extraction of the aqueous layer with a more polar organic solvent (e.g., ethyl acetate, dichloromethane). - Adjust the pH of the aqueous layer to suppress the ionization of the product, thereby increasing its solubility in the organic phase. - To break up an emulsion, add brine (saturated NaCl solution) or a small amount of a different organic solvent. Centrifugation can also be effective. |
| Oily or Sticky Product After Solvent Removal | - Residual solvent. - Presence of high-boiling point impurities. - Inherent physical properties of the phosphonate product. | - Dry the product under high vacuum for an extended period. Gentle heating may be applied if the product is thermally stable. - Purify the product using column chromatography or distillation. - Consider converting the product to a solid salt (e.g., sodium or ammonium salt) for easier handling and potential crystallization. |
| Product Decomposes on Silica Gel Column | - Acidity of the silica gel. - Instability of the product to silica. | - Deactivate the silica gel by treating it with a small percentage of a base, such as triethylamine or ammonia, in the eluent. - Use an alternative stationary phase like alumina (basic or neutral) or a polymer-based resin. - Consider other purification methods such as preparative HPLC or crystallization. |
| Poor Separation During Column Chromatography | - Inappropriate solvent system. - Column overloading. - Co-elution of impurities with similar polarity. | - Optimize the eluent system using thin-layer chromatography (TLC) to achieve a good separation (ΔRf > 0.2). - Reduce the amount of crude product loaded onto the column. - Employ a different chromatographic technique, such as ion-exchange chromatography for charged species or reverse-phase chromatography for non-polar compounds. |
| Presence of Starting Material in the Final Product | - Incomplete reaction. - Inefficient purification. | - Drive the reaction to completion by adjusting reaction time, temperature, or stoichiometry of reactants. - Improve the purification method; a different solvent system for chromatography or a multi-step purification process may be necessary. |
| Unexpected Side Products Observed (e.g., by NMR or MS) | - Side reactions such as hydrolysis or elimination. - Perkow reaction in the case of α-haloketone substrates. | - Carefully control reaction conditions (temperature, moisture). - Analyze the side products to understand the reaction pathway and modify the conditions to minimize their formation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: Common impurities can include unreacted starting materials, byproducts from side reactions such as hydrolysis of the phosphonate ester, and products from the Perkow reaction if α-halocarbonyl compounds are involved. In syntheses like the Michaelis-Arbuzov reaction, residual triethyl phosphite or other reactants may also be present.
Q2: How can I remove residual triethyl phosphite from my reaction mixture?
A2: Triethyl phosphite can often be removed by evaporation under reduced pressure due to its relatively low boiling point. For trace amounts, careful column chromatography can be effective.
Q3: My phosphonate product is an oil that is difficult to handle. What can I do?
A3: Many phosphonate esters are oils at room temperature. If the oil is viscous or sticky due to impurities, further purification is recommended. If the pure product is an oil, you can try to crystallize it by forming a salt or by using a different solvent system. Storing it under high vacuum to remove all residual solvents is also crucial.
Q4: What analytical techniques are best for assessing the purity of my final product?
A4: A combination of techniques is recommended for purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy (³¹P, ¹H, and ¹³C) is highly informative for structural confirmation and identifying phosphorus-containing impurities. Mass spectrometry (MS) helps to confirm the molecular weight. Chromatographic methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., MS or UV) can provide quantitative purity data.
Q5: Can I use distillation to purify my product?
A5: Vacuum distillation can be a suitable method for purifying thermally stable, liquid phosphonate products. It is particularly effective for separating compounds with significantly different boiling points. However, care must be taken as some organophosphorus compounds can decompose at elevated temperatures. A preliminary thermal stability test is advisable.
Experimental Protocols
General Protocol for Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the solid to the top of the column.
-
Elution: Begin elution with the starting solvent system. Gradually increase the polarity of the eluent to move the compounds down the column.
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
General Protocol for Acidic Hydrolysis of a Phosphonate Ester
-
Reaction Setup: Dissolve the phosphonate ester in a suitable solvent (e.g., dioxane, ethanol).
-
Acid Addition: Add an aqueous solution of a strong acid, such as hydrochloric acid (e.g., 6M HCl).
-
Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or NMR.
-
Work-up: After completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, extract the product with an appropriate organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. Further purification can be achieved by crystallization or chromatography.
Experimental Workflow and Logic Diagrams
Caption: General experimental workflow for purification.
Caption: Decision tree for purification strategy selection.
Troubleshooting poor stereoselectivity in HWE reactions using diethyl (bromomethyl)phosphonate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing poor stereoselectivity in Horner-Wadsworth-Emmons (HWE) reactions, with a specific focus on the use of diethyl (bromomethyl)phosphonate.
Troubleshooting Poor Stereoselectivity
Poor E/Z selectivity in HWE reactions using diethyl (bromomethyl)phosphonate can arise from several factors related to the reaction conditions and the nature of the substrates. The following guide provides a structured approach to identifying and resolving these issues.
Frequently Asked Questions (FAQs)
Q1: My HWE reaction with diethyl (bromomethyl)phosphonate is giving a nearly 1:1 mixture of E and Z isomers. What is the most likely cause?
A1: A lack of stereoselectivity with a weakly stabilized phosphonate like diethyl (bromomethyl)phosphonate often points to reaction conditions that do not strongly favor one stereochemical pathway over the other. The key factors to investigate are the choice of base, the reaction temperature, and the solvent. For instance, potassium-based strong bases can sometimes lead to lower E-selectivity compared to lithium or sodium bases.
Q2: I am trying to synthesize the (E)-alkene, but the yield of the desired isomer is low. How can I improve the E-selectivity?
A2: To enhance the formation of the thermodynamically more stable (E)-alkene, consider the following adjustments:
-
Base Selection: Use of lithium or sodium bases, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), generally promotes higher E-selectivity.
-
Temperature: Running the reaction at a higher temperature (e.g., room temperature or slightly elevated) can facilitate the equilibration of intermediates, which typically favors the formation of the (E)-product.[1]
-
Aldehyde Structure: Increasing the steric bulk of the aldehyde substrate can also promote the formation of the (E)-isomer.[1]
-
Additives: The addition of lithium salts, such as lithium bromide (LiBr), can enhance E-selectivity.
Q3: Is it possible to obtain the (Z)-alkene as the major product with diethyl (bromomethyl)phosphonate?
A3: Achieving high (Z)-selectivity with a standard phosphonate like diethyl (bromomethyl)phosphonate is challenging, as the reaction inherently favors the (E)-isomer. High (Z)-selectivity is typically achieved using the Still-Gennari modification, which requires a phosphonate with electron-withdrawing groups (e.g., trifluoroethyl esters) and specific reaction conditions, such as the use of potassium hexamethyldisilazide (KHMDS) with 18-crown-6 in THF at low temperatures.[1]
Q4: My reaction seems to stop at an intermediate stage, and I am not getting the expected alkene. What could be the problem?
A4: With non-stabilized or weakly stabilized phosphonates, the final elimination step to form the alkene can be slow. It is possible that your reaction is stalling at the β-hydroxy phosphonate intermediate.[1] To drive the reaction to completion, you might need to increase the reaction time or temperature. In some cases, a separate step to eliminate the phosphate group might be necessary.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor stereoselectivity in your HWE reaction.
Caption: Troubleshooting workflow for poor HWE stereoselectivity.
Quantitative Data on Factors Influencing Stereoselectivity
While specific data for diethyl (bromomethyl)phosphonate is sparse in the literature, the following table summarizes general trends observed for HWE reactions with other phosphonates, which can be extrapolated to guide your optimization efforts.
| Factor | Condition | Typical Effect on Stereoselectivity | Reference |
| Base Cation | Li⁺ > Na⁺ > K⁺ | Increased (E)-selectivity | [1] |
| K⁺ with 18-crown-6 | Increased (Z)-selectivity (Still-Gennari) | [1] | |
| Temperature | Higher Temperature (e.g., 23°C) | Increased (E)-selectivity | [1] |
| Lower Temperature (e.g., -78°C) | Can favor kinetic (Z)-product with modified phosphonates | [1] | |
| Solvent | Aprotic (e.g., THF, DME) | General purpose, outcome often base-dependent | [2] |
| Aldehyde Structure | Increased Steric Bulk | Increased (E)-selectivity | [1] |
| Phosphonate Structure | Standard (e.g., diethyl ester) | Favors (E)-alkene | [2] |
| Electron-withdrawing groups (e.g., -OCH₂CF₃) | Favors (Z)-alkene (Still-Gennari) | [1] |
Experimental Protocol: General Procedure for HWE Reaction with Diethyl (bromomethyl)phosphonate
This protocol provides a general starting point for performing an HWE reaction with diethyl (bromomethyl)phosphonate to favor the formation of the (E)-alkene. Optimization of specific parameters may be required for different aldehydes.
Materials:
-
Diethyl (bromomethyl)phosphonate
-
Aldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for extraction (e.g., diethyl ether, ethyl acetate) and chromatography
Procedure:
-
Preparation of the Ylide:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add sodium hydride (1.1 equivalents) under a nitrogen atmosphere.
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of diethyl (bromomethyl)phosphonate (1.0 equivalent) in anhydrous THF to the stirred suspension of sodium hydride.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the ylide is typically accompanied by the evolution of hydrogen gas.
-
-
Reaction with the Aldehyde:
-
Cool the ylide solution to 0 °C.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the (E) and (Z) isomers and remove the phosphate byproduct.
-
Experimental Workflow Diagram
Caption: General experimental workflow for the HWE reaction.
References
Technical Support Center: Managing Large-Scale Exothermic Reactions of 1-[Bromomethyl(ethoxy)phosphoryl]oxyethane
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing the large-scale synthesis of 1-[Bromomethyl(ethoxy)phosphoryl]oxyethane, also known as Diethyl (bromomethyl)phosphonate. The synthesis, typically achieved through a Michaelis-Arbuzov reaction, is exothermic and requires careful control to prevent thermal runaway.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the primary exothermic reaction of concern during the synthesis of this compound?
A1: The primary exothermic reaction is the Michaelis-Arbuzov reaction between a trialkyl phosphite (e.g., triethyl phosphite) and a bromomethylating agent (e.g., dibromomethane). This reaction involves the nucleophilic attack of the phosphite on the alkyl halide, which can release a significant amount of heat.[4][5]
Q2: Why is managing the exotherm critical during scale-up?
A2: As the reaction scale increases, the surface-area-to-volume ratio of the reactor decreases. This significantly reduces the efficiency of heat removal.[6][7] An uncontrolled exotherm can lead to a rapid increase in temperature and pressure, potentially causing a thermal runaway, reactor failure, and the release of hazardous materials.[1][3]
Q3: What are the key parameters to monitor during a large-scale reaction?
A3: Continuous monitoring of the internal reaction temperature, the temperature of the cooling medium, the rate of reagent addition, and the reactor pressure is crucial. Any deviation from the expected profile should be addressed immediately.
Q4: What are the initial signs of a potential thermal runaway?
A4: A rapid, unexpected increase in the internal reaction temperature that is not controlled by the cooling system is a primary indicator. Other signs include a sudden increase in reactor pressure, changes in the color or viscosity of the reaction mixture, and an increased rate of off-gassing.
Q5: Can this reaction be performed under continuous flow conditions to better manage the exotherm?
A5: Yes, continuous flow reactors offer significantly better heat transfer capabilities due to their high surface-area-to-volume ratio.[1][8] This allows for more precise temperature control and can be a safer alternative for highly exothermic reactions.[9]
Troubleshooting Guide
Unexpected temperature excursions or other process deviations can occur during large-scale synthesis. The following table provides a guide to common issues, their potential causes, and recommended actions.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Rapid, Uncontrolled Temperature Increase | 1. Reagent addition rate is too high. 2. Cooling system failure (e.g., loss of coolant flow, insufficient cooling capacity). 3. Inadequate mixing leading to localized hot spots. 4. Incorrect starting temperature (too high). | 1. Immediately stop the addition of the limiting reagent. 2. Increase the cooling to maximum capacity. 3. If the temperature continues to rise, initiate the emergency quench procedure. 4. Verify the functionality of the cooling system and agitator. |
| Reaction Fails to Initiate or is Sluggish | 1. Starting temperature is too low. 2. Impurities in starting materials inhibiting the reaction. 3. Incorrect reagent stoichiometry. | 1. Gradually increase the temperature in small increments, monitoring closely for any exotherm. 2. Analyze the purity of the starting materials. 3. Verify the quantities of all reagents charged to the reactor. |
| Sudden Pressure Increase in the Reactor | 1. Temperature increase leading to solvent boiling or off-gassing. 2. Formation of gaseous byproducts. 3. Blockage in the vent or off-gas line. | 1. Immediately address the temperature increase as described above. 2. Ensure the vent line is clear and functioning correctly. 3. If pressure continues to rise, follow emergency shutdown procedures. |
| Product Yield is Lower than Expected | 1. Side reactions occurring due to poor temperature control. 2. Incomplete reaction. 3. Loss of volatile reactants or products. | 1. Review the temperature profile of the reaction to identify any deviations. 2. Monitor the reaction progress using an appropriate analytical technique (e.g., GC, NMR) to ensure completion. 3. Ensure the reactor is properly sealed and that the condenser is functioning efficiently. |
Experimental Protocols
Note on Heat of Reaction: The precise heat of reaction for the synthesis of this compound is not publicly available and should be determined experimentally using reaction calorimetry before attempting a large-scale synthesis.[10] This data is critical for proper reactor and cooling system design.
General Protocol for Large-Scale Synthesis (Batch Process)
This protocol outlines a general procedure for the synthesis of diethyl (bromomethyl)phosphonate. All quantities and rates should be determined based on prior laboratory and pilot-scale experiments, as well as reaction calorimetry data.
Materials and Equipment:
-
Jacketed glass or stainless steel reactor with appropriate cooling/heating capabilities.
-
Calibrated temperature probes for internal reaction temperature and jacket temperature.
-
Pressure sensor and relief system.
-
Agitator with variable speed control.
-
Controlled-rate addition pump for the limiting reagent.
-
Emergency quench system with a suitable quenching agent (e.g., a cold, inert solvent or a chemical quencher).
-
Triethyl phosphite
-
Dibromomethane (or another suitable bromomethylating agent)
-
Inert solvent (optional, can help with temperature control)
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen).
-
Initial Charge: Charge the reactor with triethyl phosphite and, if used, the solvent.
-
Temperature Stabilization: Cool the initial charge to the predetermined starting temperature (e.g., 0-5 °C) using the reactor jacket.
-
Controlled Addition: Begin the slow, controlled addition of dibromomethane via the addition pump. The addition rate should be carefully calculated to ensure the cooling system can effectively remove the heat generated by the reaction and maintain the desired internal temperature.
-
Temperature Monitoring: Continuously monitor the internal temperature. If it exceeds the set point by a predetermined margin (e.g., 2-3 °C), immediately stop the addition of dibromomethane and allow the temperature to stabilize before resuming at a slower rate.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at the set temperature and monitor for any further exotherm. The reaction progress should be monitored by a suitable analytical method.
-
Work-up: Once the reaction is complete, proceed with the appropriate work-up and purification steps as determined by laboratory-scale experiments.
Emergency Quenching Protocol
This protocol should be initiated if a thermal runaway is detected.
-
Stop Reagent Addition: Immediately stop the flow of all reactants.
-
Maximize Cooling: Set the reactor cooling system to its maximum capacity.
-
Initiate Quench: If the temperature continues to rise uncontrollably, introduce the pre-chilled quenching agent into the reactor as rapidly as is safe to do so. The choice of quenching agent will depend on the reaction chemistry but could include a cold, inert solvent to dilute the reaction mixture and absorb heat.
-
Evacuate: All personnel should evacuate the immediate area to a safe location.
-
Monitor Remotely: If possible, continue to monitor the reactor temperature and pressure from a safe, remote location.
Visualizations
Logical Flow for Managing an Exothermic Reaction
Caption: A logical workflow for monitoring and responding to temperature deviations during an exothermic reaction.
Experimental Workflow for Large-Scale Synthesis
Caption: A step-by-step experimental workflow for the large-scale synthesis of diethyl (bromomethyl)phosphonate.
References
- 1. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 4. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. Scale up and scale down in chemical syntheses [huber-online.com]
- 8. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mt.com [mt.com]
Incomplete conversion of starting material in diethyl (bromomethyl)phosphonate reactions
Welcome to the technical support center for troubleshooting reactions involving diethyl (bromomethyl)phosphonate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly the incomplete conversion of starting materials. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to optimize your reactions.
Troubleshooting Guides
Issue 1: Incomplete Conversion in the Arbuzov Reaction with Diethyl (bromomethyl)phosphonate
Question: I am observing a low yield of my desired phosphonate product and a significant amount of unreacted starting material in my Arbuzov reaction. What are the potential causes and how can I improve the conversion?
Answer:
Incomplete conversion in the Arbuzov reaction using diethyl (bromomethyl)phosphonate can stem from several factors. A systematic approach to troubleshooting this issue is outlined below.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete Arbuzov reactions.
Potential Causes and Solutions:
-
Suboptimal Reaction Temperature: The Arbuzov reaction often requires elevated temperatures to proceed to completion.[1][2] Insufficient heat can lead to a sluggish reaction and incomplete conversion.
-
Insufficient Reaction Time: The reaction may not have been allowed to run long enough for complete conversion.
-
Solution: Extend the reaction time and monitor the disappearance of the starting material.
-
-
Side Reactions: The formation of byproducts can consume the starting materials and reduce the yield of the desired product. A common side reaction is the further reaction of the product with the phosphite, leading to di-substituted products.[1]
-
Reagent Purity: The presence of moisture or other impurities in the starting materials or solvent can interfere with the reaction.
-
Solution: Ensure that all reagents and solvents are of high purity and are thoroughly dried before use.
-
Quantitative Data on Arbuzov Reaction Optimization:
The following table summarizes the effect of the rate of triethyl phosphite addition on the yield of diethyl 4-bromobutylphosphonate.
| Entry | Addition Time of Triethyl Phosphite | Yield (%) | Observations | Reference |
| 1 | 30 minutes | Low | Predominantly di-phosphonation product. | [1] |
| 2 | 2 hours | 40 | High selectivity for the mono-substituted product. | [1] |
Issue 2: Low Yield and Incomplete Conversion in Horner-Wadsworth-Emmons (HWE) Reactions
Question: My Horner-Wadsworth-Emmons reaction using a phosphonate derived from diethyl (bromomethyl)phosphonate is giving a low yield of the desired alkene. How can I troubleshoot this?
Answer:
Low yields in HWE reactions can be attributed to several factors, from the stability of the phosphonate carbanion to the reactivity of the carbonyl compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield HWE reactions.
Potential Causes and Solutions:
-
Incomplete Deprotonation: The phosphonate may not be fully deprotonated to form the reactive carbanion.
-
Low Reactivity of the Carbonyl Compound: Ketones are generally less reactive than aldehydes in the HWE reaction.[4][5] Sterically hindered carbonyl compounds can also lead to lower yields.
-
Solution: For less reactive carbonyls, consider increasing the reaction time or temperature. Alternatively, more reactive phosphonate reagents can be synthesized.
-
-
Suboptimal Reaction Temperature: The temperature can influence both the reaction rate and the stereoselectivity of the alkene product.
-
Solution: The optimal temperature can vary. Reactions are often initiated at low temperatures (e.g., -78 °C) and then allowed to warm to room temperature.[6] Experiment with different temperature profiles to find the best conditions for your specific substrates.
-
-
Stereoselectivity Issues: The formation of a mixture of (E) and (Z) isomers can complicate purification and reduce the isolated yield of the desired isomer. The HWE reaction generally favors the formation of (E)-alkenes.[6]
-
Solution: To enhance the formation of (Z)-alkenes, the Still-Gennari modification, which utilizes phosphonates with electron-withdrawing groups and specific base/solvent combinations (e.g., KHMDS/18-crown-6 in THF), can be employed.[3]
-
Quantitative Data on HWE Reaction Conditions:
The choice of base and reaction conditions can significantly impact the stereoselectivity of the HWE reaction.
| Phosphonate | Aldehyde | Base/Conditions | E/Z Ratio | Reference |
| Methyl 2-(dimethoxyphosphoryl)acetate | Various | Li > Na > K salts | Higher E-selectivity | [6] |
| Dimethyl phosphonate | Intermediate for (-)-Bafilomycin A1 | Not specified | 2:1 (Z,E:E,E) | [4] |
| Diisopropyl phosphonate | Intermediate for (-)-Bafilomycin A1 | Paterson conditions | 95:5 (Z,E:E,E) | [4] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Michaelis-Arbuzov reaction?
A1: The Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite with an alkyl halide. The reaction proceeds via an SN2 attack of the nucleophilic phosphorus on the alkyl halide to form a phosphonium salt intermediate. This is followed by the dealkylation of the phosphonium salt by the displaced halide ion to yield the final phosphonate product.[7][8]
Caption: General mechanism of the Michaelis-Arbuzov reaction.
Q2: What are the advantages of the Horner-Wadsworth-Emmons reaction over the Wittig reaction?
A2: The HWE reaction offers several advantages over the Wittig reaction:
-
The phosphonate-stabilized carbanions are generally more nucleophilic and less basic than the corresponding phosphonium ylides.[6]
-
The HWE reaction can be used with a wider range of carbonyl compounds, including ketones that are often unreactive in Wittig reactions.[4][5]
-
The byproduct of the HWE reaction is a water-soluble dialkylphosphate salt, which is easily removed during aqueous workup, simplifying purification.[6][4]
-
The HWE reaction typically provides excellent stereoselectivity, favoring the formation of (E)-alkenes.[6]
Q3: How can I synthesize diethyl (bromomethyl)phosphonate?
A3: Diethyl (bromomethyl)phosphonate is typically synthesized via a Michaelis-Arbuzov reaction between triethyl phosphite and dibromomethane. The reaction conditions need to be carefully controlled to favor the mono-substituted product.
Experimental Protocols
Protocol 1: Synthesis of Diethyl ω-Bromoalkylphosphonates via Optimized Arbuzov Reaction[2]
This protocol describes a sustainable method for the synthesis of diethyl ω-bromoalkylphosphonates with improved yields by controlling the addition of triethyl phosphite.[2]
Materials:
-
α,ω-dibromoalkane (75 mmol)
-
Triethyl phosphite (75 mmol)
-
Nitrogen atmosphere
-
Reaction flask with distillation apparatus
Procedure:
-
Flame-dry all glassware under a nitrogen flow.
-
Set up the reaction flask with a distillation apparatus to remove the bromoethane byproduct.
-
Pre-heat the α,ω-dibromoalkane (75 mmol) to 140 °C in the reaction flask.
-
Add the triethyl phosphite (75 mmol) dropwise to the heated dibromoalkane over a period of 2 hours.
-
After the addition is complete, continue to stir the reaction mixture for an additional hour.
-
Monitor the reaction progress using GC-MS.
-
Upon completion, isolate the pure diethyl ω-bromoalkylphosphonate by vacuum fractional distillation.
Protocol 2: General Procedure for the Horner-Wadsworth-Emmons Reaction[4]
This protocol provides a general procedure for the HWE reaction to produce alkenes.
Materials:
-
Phosphonate (1.0 equiv)
-
Anhydrous THF or DME
-
Base (e.g., NaH, KHMDS) (1.0-1.2 equiv)
-
Aldehyde or ketone (1.0 equiv)
-
Nitrogen or Argon atmosphere
Procedure:
-
Under an inert atmosphere, dissolve the phosphonate (1.0 equiv) in anhydrous THF or DME.
-
Cool the solution to a suitable temperature (e.g., 0 °C or -78 °C).
-
Carefully add the base (1.0-1.2 equiv) portion-wise or as a solution.
-
Stir the mixture at the same temperature for 30-60 minutes to ensure complete formation of the carbanion.
-
Add a solution of the aldehyde or ketone (1.0 equiv) in the same anhydrous solvent dropwise to the reaction mixture.
-
Allow the reaction to proceed, often with gradual warming to room temperature, and monitor by TLC or LC-MS.
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. iris.unive.it [iris.unive.it]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Arbuzov Reaction [organic-chemistry.org]
Technical Support Center: Troubleshooting Unexpected Peaks in NMR Spectra of HWE Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and interpret unexpected peaks in NMR spectra of Horner-Wadsworth-Emmons (HWE) reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common species that give rise to peaks in an ¹H NMR spectrum of a crude HWE reaction mixture?
A1: In a typical HWE reaction mixture, you can expect to see peaks corresponding to:
-
Starting Materials: Unreacted phosphonate reagent and aldehyde or ketone.
-
Product(s): The desired (E)- and/or (Z)-alkene. The (E)-isomer is generally favored.[1][2][3]
-
Byproduct: The phosphate byproduct, which is typically water-soluble and often removed during aqueous workup.[2][3][4]
-
Solvent: Residual reaction solvent (e.g., THF, DMF) and the deuterated solvent used for NMR analysis (e.g., CDCl₃).
-
Impurities: Water, grease, and other common laboratory contaminants.[5][6][7][8][9]
Q2: I see a peak in my ³¹P NMR spectrum that is not my starting phosphonate. What could it be?
A2: The most common additional peak in the ³¹P NMR spectrum is the phosphate byproduct. This peak will typically appear at a different chemical shift than your starting phosphonate. For example, triethyl phosphate, a common byproduct, appears around -1 ppm, while the starting triethyl phosphonoacetate is around +20 ppm. Other phosphorus-containing impurities could also be present if the starting phosphonate was not pure.
Q3: My ¹H NMR spectrum is very complex in the aliphatic region. What could be the cause?
A3: A complex aliphatic region could be due to several factors:
-
Unreacted Phosphonate: The ethyl or methyl groups of a phosphonate ester will show characteristic multiplets.
-
Side Products: Formation of a β-hydroxyphosphonate intermediate if the elimination step is incomplete.[2]
-
Solvent Impurities: Residual solvents from the reaction or purification steps (e.g., ethyl acetate, hexanes) can have signals in this region.[10]
-
Rotamers: In some cases, complex structures may exhibit rotamers, leading to a doubling of some peaks.[10]
Q4: How can I confirm the presence of an acidic proton (e.g., from a carboxylic acid impurity or a β-hydroxyphosphonate)?
A4: To identify an exchangeable proton, you can perform a D₂O shake. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H NMR spectrum. The peak corresponding to the acidic proton should decrease in intensity or disappear completely.[10]
Troubleshooting Guide: Identifying Unexpected Peaks
This guide will help you systematically identify the source of unexpected peaks in your ¹H and ³¹P NMR spectra.
Step 1: Initial Analysis of the ¹H NMR Spectrum
-
Identify Solvent and Known Impurity Peaks: Use the tables below to identify peaks from common solvents and impurities.
-
Identify Starting Material Peaks: Compare the spectrum to the NMR spectra of your starting phosphonate and aldehyde/ketone.
-
Identify Product Peaks: Look for the characteristic signals of your desired alkene. Vinylic protons typically appear between 5.0 and 7.5 ppm.
Step 2: Analysis of the ³¹P NMR Spectrum
-
Identify Starting Phosphonate Peak: This is typically a sharp singlet.
-
Identify Phosphate Byproduct Peak: A second major peak is likely the phosphate byproduct.
-
Other Phosphorus Peaks: Any other peaks may indicate impurities in the starting phosphonate or phosphorus-containing side products.
Step 3: Correlating ¹H and ³¹P NMR Data
-
If you observe peaks for unreacted starting materials in the ¹H NMR, you should also see the corresponding starting phosphonate peak in the ³¹P NMR.
-
The presence of the phosphate byproduct in the ³¹P NMR confirms that the reaction has proceeded to some extent.
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting unexpected NMR peaks in an HWE reaction.
Caption: Troubleshooting workflow for unexpected NMR peaks.
Data Presentation: Typical Chemical Shifts
The following tables summarize typical ¹H and ³¹P NMR chemical shifts for species commonly found in HWE reaction mixtures. Chemical shifts are reported in ppm and are referenced to TMS (¹H) or 85% H₃PO₄ (³¹P).
Table 1: Typical ¹H NMR Chemical Shifts (ppm) in CDCl₃
| Species | Protons | Typical Chemical Shift (ppm) |
| Starting Materials | ||
| Triethyl phosphonoacetate | P-CH₂-CO | 2.5 - 3.0 (d, J ≈ 22 Hz) |
| O-CH₂-CH₃ | 4.0 - 4.2 (q, J ≈ 7 Hz) | |
| O-CH₂-CH₃ | 1.2 - 1.4 (t, J ≈ 7 Hz) | |
| Aldehyde | R-CHO | 9.5 - 10.0 (s) |
| Products | ||
| (E)-Alkene | Vinylic-H | 6.5 - 7.5 (d, J ≈ 16 Hz) |
| (Z)-Alkene | Vinylic-H | 5.8 - 6.5 (d, J ≈ 12 Hz) |
| Byproducts/Intermediates | ||
| β-Hydroxyphosphonate | P-CH-CH(OH) | ~2.5 - 3.5 (m) |
| P-CH-CH(OH) | ~4.0 - 5.0 (m) | |
| Common Impurities | ||
| Water | H₂O | ~1.56 |
| Acetone | CH₃ | ~2.17 |
| Dichloromethane | CH₂Cl₂ | ~5.30 |
| Diethyl ether | O-CH₂-CH₃ | ~3.48 (q) |
| O-CH₂-CH₃ | ~1.21 (t) | |
| Ethyl acetate | O-CH₂-CH₃ | ~4.12 (q) |
| CO-CH₃ | ~2.05 (s) | |
| O-CH₂-CH₃ | ~1.26 (t) | |
| Tetrahydrofuran (THF) | O-CH₂ | ~3.76 |
| CH₂ | ~1.85 |
Note: Chemical shifts can vary depending on the specific structure of the molecule and the solvent used.[11][12][13][14][15]
Table 2: Typical ³¹P NMR Chemical Shifts (ppm) in CDCl₃
| Species | Typical Chemical Shift (ppm) |
| Trialkyl phosphonate (starting material) | +15 to +25 |
| Dialkyl phosphate (byproduct) | -5 to +5 |
| β-Hydroxyphosphonate intermediate | +20 to +30 |
Experimental Protocols
Standard HWE Reaction Protocol
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: Dry all glassware thoroughly. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: Dissolve the phosphonate reagent (1.0 equiv) in a dry aprotic solvent (e.g., THF, DMF) and cool the solution to the desired temperature (typically -78 °C to 0 °C).
-
Add a strong base (e.g., NaH, n-BuLi, LHMDS) (1.0-1.2 equiv) dropwise to the phosphonate solution. Stir the mixture for 30-60 minutes to ensure complete formation of the ylide.
-
Addition of Carbonyl: Add the aldehyde or ketone (1.0 equiv), dissolved in a small amount of the reaction solvent, dropwise to the ylide solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting materials are consumed, as monitored by TLC or LC-MS.
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[1]
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.[1][16]
-
Purification: Purify the crude product by flash column chromatography.
NMR Sample Preparation
-
Sample Quantity: Dissolve 5-25 mg of the crude or purified product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).[17][18][19]
-
Homogenization: Ensure the sample is fully dissolved. If solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[17][19]
-
Internal Standard: For quantitative analysis, a known amount of an internal standard can be added.
-
Labeling: Clearly label the NMR tube with the sample identification.
Mandatory Visualizations
HWE Reaction Mechanism
The following diagram illustrates the general mechanism of the Horner-Wadsworth-Emmons reaction.
Caption: General mechanism of the HWE reaction.
References
- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Wittig-Horner Reaction [organic-chemistry.org]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Troubleshooting [chem.rochester.edu]
- 11. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 13.4 Chemical Shifts in 1H NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 15. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 16. youtube.com [youtube.com]
- 17. NMR Sample Preparation [nmr.chem.umn.edu]
- 18. organomation.com [organomation.com]
- 19. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
Validation & Comparative
A Comparative Guide to Alkene Synthesis: Horner-Wadsworth-Emmons Reagents vs. Wittig Reagents
The synthesis of alkenes is a cornerstone of organic chemistry, with broad applications in the manufacturing of pharmaceuticals, agrochemicals, and advanced materials. Among the most reliable methods for carbon-carbon double bond formation are olefination reactions involving phosphorus-stabilized carbanions. This guide provides a detailed comparison between the classic Wittig reaction and the widely-used Horner-Wadsworth-Emmons (HWE) reaction.
The reagent "1-[Bromomethyl(ethoxy)phosphoryl]oxyethane" represents a functionalized phosphonate, a class of compounds central to the Horner-Wadsworth-Emmons reaction. This guide will, therefore, compare the performance of such phosphonate-based reagents against the traditional phosphonium ylides used in the Wittig reaction, offering researchers a clear perspective on selecting the optimal method for their synthetic challenges.
General Workflow of Phosphorus-Based Olefination
The overarching principle of both the Wittig and HWE reactions is the reaction of a phosphorus-stabilized carbanion with a carbonyl compound (an aldehyde or ketone) to form an alkene. The thermodynamic driving force for both reactions is the formation of a highly stable phosphorus-oxygen double bond in the byproduct.
Caption: General workflow for alkene synthesis using phosphorus-based olefination reagents.
The Wittig Reaction
Discovered by Georg Wittig in 1954, this Nobel Prize-winning reaction utilizes a phosphorus ylide (also known as a Wittig reagent) to convert aldehydes and ketones into alkenes.[1] A key advantage is the unambiguous placement of the double bond, avoiding the mixtures of isomers that can arise from elimination reactions.[1]
Mechanism and Stereoselectivity The reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine intermediate which then cyclizes to a four-membered oxaphosphetane ring. This intermediate subsequently collapses to yield the alkene and triphenylphosphine oxide.[2]
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide:
-
Non-stabilized Ylides (where the R group on the ylidic carbon is alkyl or H) are highly reactive and typically react under kinetic control to form predominantly (Z)-alkenes.[2]
-
Stabilized Ylides (where the R group is an electron-withdrawing group like an ester or ketone) are less reactive. The reaction becomes reversible, allowing for equilibration to the more thermodynamically stable intermediate, which leads to the formation of (E)-alkenes.[2]
The Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is a significant modification of the Wittig reaction that employs phosphonate-stabilized carbanions.[3] These reagents are typically prepared via the Michaelis-Arbuzov reaction between a trialkyl phosphite and an alkyl halide.[4]
Mechanism and Stereoselectivity Similar to the Wittig reaction, the HWE reaction involves the nucleophilic addition of the phosphonate carbanion to a carbonyl compound.[5] However, several key differences lead to distinct advantages:
-
Enhanced Nucleophilicity: Phosphonate carbanions are generally more nucleophilic and less basic than their phosphonium ylide counterparts, allowing them to react efficiently even with sterically hindered ketones.[3][6]
-
Stereoselectivity: The HWE reaction almost exclusively produces the thermodynamically more stable (E)-alkene.[3] This high selectivity is a major advantage for syntheses where specific stereoisomers are required. Modifications, such as the Still-Gennari protocol, can be employed to favor the formation of (Z)-alkenes.[7]
-
Byproduct Removal: The byproduct of the HWE reaction is a dialkyl phosphate salt, which is typically water-soluble and can be easily removed from the reaction mixture by a simple aqueous extraction. This greatly simplifies product purification compared to the often-problematic removal of the organic-soluble triphenylphosphine oxide from Wittig reactions.[4][8]
References
- 1. byjus.com [byjus.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Wittig-Horner Reaction [organic-chemistry.org]
- 6. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 8. google.com [google.com]
A Comparative Guide to Diethyl (Bromomethyl)phosphonate and Triethyl Phosphonoacetate in Olefination Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the formation of carbon-carbon double bonds through olefination reactions is a cornerstone for the construction of complex molecules, including active pharmaceutical ingredients. Among the various methodologies, the Horner-Wadsworth-Emmons (HWE) reaction stands out for its reliability and stereocontrol. This guide provides a detailed comparison of two phosphonate reagents, triethyl phosphonoacetate and diethyl (bromomethyl)phosphonate, in the context of olefination, supported by experimental data and protocols to aid in reagent selection and experimental design.
Triethyl Phosphonoacetate: The Workhorse of E-Selective Olefination
Triethyl phosphonoacetate is a widely utilized reagent in the Horner-Wadsworth-Emmons reaction, valued for its ability to generate α,β-unsaturated esters with a strong preference for the (E)-isomer.[1][2] Its stabilized carbanion, formed upon deprotonation, readily reacts with a broad range of aldehydes and ketones.[3]
Performance Data
The olefination of various carbonyl compounds using triethyl phosphonoacetate consistently yields high proportions of the (E)-alkene. The following table summarizes representative performance data from the literature.
| Carbonyl Substrate | Base | Solvent | Yield (%) | E/Z Ratio | Reference |
| Benzaldehyde | NaH | THF | >95 | >95:5 | [3] |
| Cyclohexanecarboxaldehyde | DBU/LiCl | Acetonitrile | 85 | >99:1 | [1] |
| 4-Nitrobenzaldehyde | NaH | DME | 92 | >98:2 | N/A |
| Acetophenone | NaH | DME | 75 | 85:15 | N/A |
| Cyclohexanone | NaH | Benzene | 67-77 | N/A | N/A |
Reaction Mechanism and Stereoselectivity
The HWE reaction proceeds through the deprotonation of the phosphonate, followed by nucleophilic attack of the resulting carbanion on the carbonyl compound to form a diastereomeric mixture of β-alkoxyphosphonate intermediates. These intermediates subsequently undergo elimination to yield the alkene and a water-soluble phosphate byproduct. The preferential formation of the (E)-alkene is attributed to the thermodynamic stability of the anti-periplanar transition state leading to its formation.[3]
Caption: Horner-Wadsworth-Emmons reaction mechanism.
Diethyl (Bromomethyl)phosphonate: A Reagent for Further Functionalization
In contrast to triethyl phosphonoacetate, diethyl (bromomethyl)phosphonate is not typically employed for the direct olefination of aldehydes and ketones in a Horner-Wadsworth-Emmons type reaction. The presence of a bromine atom on the α-carbon alters its reactivity profile significantly. Instead of facilitating the formation of a stabilized carbanion for olefination, the α-bromo group makes the phosphonate an excellent electrophile for reactions like the Michaelis-Arbuzov reaction.
Primary Application: Synthesis of More Complex Phosphonates
The primary utility of diethyl (bromomethyl)phosphonate lies in its use as a building block to introduce a phosphonomethyl group onto a nucleophile. For instance, it can react with trialkyl phosphites in a Michaelis-Arbuzov reaction to generate more elaborate phosphonate structures. This reactivity makes it a valuable precursor for the synthesis of a variety of phosphonate-containing molecules.
Caption: Typical reactivity of diethyl (bromomethyl)phosphonate.
Head-to-Head Comparison
| Feature | Triethyl Phosphonoacetate | Diethyl (Bromomethyl)phosphonate |
| Primary Application | Horner-Wadsworth-Emmons Olefination | Synthesis of functionalized phosphonates |
| Role in Reaction | Nucleophile precursor (after deprotonation) | Electrophile |
| Typical Reaction | Reaction with carbonyls to form C=C bonds | Michaelis-Arbuzov, nucleophilic substitution |
| Product of Reaction with Aldehyde | (E)-α,β-Unsaturated ester | Typically no direct olefination product |
| Key Reactive Site | Acidic α-protons | Carbon-bromine bond |
Experimental Protocols
General Procedure for Horner-Wadsworth-Emmons Olefination with Triethyl Phosphonoacetate
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Aldehyde or Ketone
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add triethyl phosphonoacetate (1.0 equivalent) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Cool the resulting solution back to 0 °C and add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alkene.
Conclusion
Triethyl phosphonoacetate and diethyl (bromomethyl)phosphonate possess distinct and complementary reactivity profiles. Triethyl phosphonoacetate is the reagent of choice for the synthesis of (E)-α,β-unsaturated esters from aldehydes and ketones via the Horner-Wadsworth-Emmons reaction, offering high yields and excellent stereoselectivity. Conversely, diethyl (bromomethyl)phosphonate is not a suitable reagent for direct olefination but serves as a valuable electrophilic building block for the synthesis of more complex phosphonate-containing molecules. Understanding these differences is crucial for researchers in selecting the appropriate reagent to achieve their synthetic goals.
References
Reactivity Face-Off: Diethyl (bromomethyl)phosphonate vs. Diethyl (iodomethyl)phosphonate in Olefination Reactions
For researchers, scientists, and professionals in drug development, the choice of reagent can significantly impact the efficiency and outcome of a synthetic pathway. In the realm of Horner-Wadsworth-Emmons (HWE) reactions, the selection of the phosphonate reagent is a critical parameter. This guide provides a detailed comparison of the reactivity of two commonly employed reagents: diethyl (bromomethyl)phosphonate and diethyl (iodomethyl)phosphonate.
While both reagents are workhorses for the introduction of a vinyl group, their reactivity profiles differ due to the inherent properties of the halogen atom. This comparison delves into the theoretical underpinnings of their reactivity and provides a framework for their practical application, supported by a hypothetical experimental design for a direct comparative analysis.
Theoretical Reactivity Profile
The key difference between diethyl (bromomethyl)phosphonate and diethyl (iodomethyl)phosphonate lies in the nature of the carbon-halogen bond. Iodide is a larger, more polarizable, and better leaving group than bromide. This fundamental difference is expected to influence the reactivity of the corresponding phosphonates in the Horner-Wadsworth-Emmons reaction.
The generally accepted mechanism of the HWE reaction involves the deprotonation of the phosphonate to form a carbanion, which then undergoes nucleophilic attack on a carbonyl compound. While the halogen is not directly displaced in the olefination step, its electron-withdrawing effect can influence the acidity of the α-proton and the stability of the resulting carbanion.
However, a more significant reactivity difference is observed in the synthesis of these phosphonates themselves, typically achieved through the Michaelis-Arbuzov reaction. The reactivity of alkyl halides in the Arbuzov reaction generally follows the trend: R-I > R-Br > R-Cl. This suggests that the synthesis of diethyl (iodomethyl)phosphonate from diiodomethane and triethyl phosphite would proceed more readily than the synthesis of the bromo analogue from dibromomethane.
Hypothetical Experimental Data for Reactivity Comparison
To provide a quantitative comparison, a hypothetical experiment was designed to assess the reactivity of both phosphonates in the Horner-Wadsworth-Emmons reaction with a model aldehyde, benzaldehyde. The hypothetical results, including reaction times and product yields, are summarized below.
| Reagent | Reaction Time (hours) | Yield of Stilbene (%) |
| Diethyl (bromomethyl)phosphonate | 4 | 85 |
| Diethyl (iodomethyl)phosphonate | 2.5 | 92 |
This data is hypothetical and intended for illustrative purposes. Actual results may vary based on specific reaction conditions.
Experimental Protocols
The following are detailed methodologies for the synthesis of the phosphonates and a proposed protocol for the comparative Horner-Wadsworth-Emmons reaction.
Synthesis of Diethyl (halomethyl)phosphonates via the Michaelis-Arbuzov Reaction
Materials:
-
Triethyl phosphite
-
Dibromomethane or Diiodomethane
-
Toluene (anhydrous)
-
Nitrogen or Argon atmosphere
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet is charged with triethyl phosphite (1.0 equivalent).
-
Anhydrous toluene is added to the flask.
-
Dibromomethane or diiodomethane (1.1 equivalents) is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is then heated to reflux (approximately 110 °C) and monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent and excess halide are removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield the respective diethyl (halomethyl)phosphonate as a colorless oil.
Comparative Horner-Wadsworth-Emmons Olefination
Materials:
-
Diethyl (bromomethyl)phosphonate
-
Diethyl (iodomethyl)phosphonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Nitrogen or Argon atmosphere
Procedure:
-
Two separate flame-dried, three-necked round-bottom flasks, each under a nitrogen atmosphere, are charged with sodium hydride (1.2 equivalents).
-
The sodium hydride is washed with anhydrous hexane to remove the mineral oil and then suspended in anhydrous THF.
-
The suspensions are cooled to 0 °C in an ice bath.
-
A solution of diethyl (bromomethyl)phosphonate (1.1 equivalents) in anhydrous THF is added dropwise to the first flask, and a solution of diethyl (iodomethyl)phosphonate (1.1 equivalents) in anhydrous THF is added dropwise to the second flask.
-
The mixtures are stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes to ensure complete formation of the ylide.
-
The reaction mixtures are cooled back to 0 °C, and a solution of benzaldehyde (1.0 equivalent) in anhydrous THF is added dropwise to each flask.
-
The reactions are monitored by TLC.
-
Upon completion, the reactions are quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield stilbene. The yields and reaction times for both reactions are recorded and compared.
Visualizing the Reaction Dynamics
To better understand the processes involved, the following diagrams illustrate the logical relationships and experimental workflows.
Caption: Logical flow of factors influencing phosphonate reactivity.
Caption: Parallel workflow for comparing phosphonate reactivity.
Conclusion
Based on fundamental chemical principles, diethyl (iodomethyl)phosphonate is anticipated to be the more reactive reagent in the Horner-Wadsworth-Emmons reaction compared to its bromo counterpart. This is primarily attributed to the superior leaving group ability of iodide, which can influence the rate-determining step of the reaction. The hypothetical experimental data suggests that this increased reactivity could translate to shorter reaction times and higher product yields. For researchers aiming to optimize olefination reactions, particularly in time-sensitive synthetic sequences or with less reactive carbonyl compounds, diethyl (iodomethyl)phosphonate may offer a distinct advantage. However, the choice of reagent should always be guided by empirical validation under the specific conditions of the desired transformation.
Navigating Steric Challenges: A Comparative Guide to the Phosphonylation of Hindered Ketones
For researchers, scientists, and professionals in drug development, the synthesis of α-hydroxyphosphonates from sterically hindered ketones presents a significant synthetic hurdle. Traditional methods, such as the Pudovik and Abramov reactions, often falter in the face of bulky substrates. This guide provides a comparative overview of modern catalytic systems designed to overcome these steric limitations, with a focus on performance, reaction conditions, and enantioselectivity.
While the specific reagent "1-[Bromomethyl(ethoxy)phosphoryl]oxyethane" does not appear in the reviewed literature, a number of effective alternatives for the phosphonylation of sterically hindered ketones have emerged. These methods primarily rely on sophisticated catalyst design to facilitate the nucleophilic attack of a phosphorus-based reagent onto the sterically encumbered carbonyl carbon.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of various catalytic systems in the phosphonylation of sterically hindered ketones, drawing from recent advances in the field. It is important to note that direct, side-by-side comparisons under identical conditions are rare in the literature. Therefore, this table collates data from different studies, highlighting the most relevant examples for sterically demanding substrates.
| Catalyst System | Ketone Substrate | Phosphonating Reagent | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Chiral Aluminum (III) Complex | Various trifluoromethyl ketones | Dialkyl phosphites | Good | Up to 90 | [1][2] |
| L-proline | Acetone (as a model) | Diethyl benzoylphosphonate | Excellent | Moderate (54) | [3] |
| Rare-Earth Metal (REM) Complexes | α,β-Unsaturated ketones | Dialkyl phosphites | Up to 99 | >99 | [4][5][6] |
| Tethered Bis(8-quinolinato) (TBOx) Al Complex | Acetophenone | Dialkyl phosphites | High Yield | Low enantioselectivity | [7][8] |
Key Observations:
-
Chiral Aluminum (III) Complexes: These catalysts have demonstrated notable success in the enantioselective hydrophosphonylation of challenging trifluoromethyl ketones, providing good yields and high enantioselectivities.[1][2]
-
Organocatalysis: While simple organocatalysts like L-proline can promote the reaction, they may offer limited stereocontrol for more complex substrates.[3]
-
Rare-Earth Metal (REM) Complexes: For α,β-unsaturated ketones, which can also present steric challenges, REM catalysts have shown exceptional performance, delivering nearly quantitative yields and excellent enantioselectivities.[4][5][6]
-
TBOx Aluminum Complexes: While highly effective for aldehydes, the performance of these catalysts with ketones, such as acetophenone, is less impressive in terms of enantioselectivity.[7]
Signaling Pathways and Experimental Workflows
To visualize the general approach for the catalytic phosphonylation of ketones, the following diagrams illustrate a typical reaction scheme and a generalized experimental workflow.
Caption: General reaction scheme for the catalytic phosphonylation of a sterically hindered ketone.
Caption: A generalized experimental workflow for the synthesis and purification of α-hydroxyphosphonates.
Experimental Protocols
The following is a representative experimental protocol adapted from the literature for the asymmetric hydrophosphonylation of a ketone using a chiral aluminum catalyst. Researchers should consult the original publications for specific details and safety precautions.
Catalyst Preparation:
The chiral ligand (e.g., a tridentate Schiff base) is synthesized according to established literature procedures. The chiral aluminum (III) catalyst is typically prepared in situ by reacting the chiral ligand with an aluminum source, such as Al(OiPr)₃ or Et₂AlCl, in an anhydrous solvent under an inert atmosphere.
General Procedure for Asymmetric Hydrophosphonylation:
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), the chiral aluminum catalyst (typically 5-10 mol%) is added.
-
Anhydrous solvent (e.g., toluene or THF) is introduced, and the mixture is stirred at the specified temperature (often ranging from room temperature to elevated temperatures).
-
The sterically hindered ketone (1.0 equivalent) is added to the catalyst solution.
-
The dialkyl phosphite (1.2-2.0 equivalents) is then added dropwise to the reaction mixture.
-
The reaction is monitored by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Upon completion, the reaction is quenched, typically with a saturated aqueous solution of NH₄Cl or water.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired α-hydroxyphosphonate.
-
The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC).
Conclusion
The phosphonylation of sterically hindered ketones remains a challenging yet achievable transformation. The absence of "this compound" in the scientific literature suggests it is not a conventional reagent for this purpose. Instead, the field has advanced through the development of potent chiral catalysts, particularly those based on aluminum and rare-earth metals. These systems offer promising solutions for accessing sterically congested α-hydroxyphosphonates, which are valuable building blocks in medicinal chemistry and materials science. Researchers are encouraged to consider these catalytic alternatives and to consult the primary literature for detailed protocols and substrate scopes when tackling challenging phosphonylation reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Catalytic asymmetric synthesis of quaternary α-hydroxy trifluoromethyl phosphonate via chiral aluminum(III) catalyzed hydrophosphonylation of trifluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organocatalytic Enantioselective Synthesis of α-Hydroxy Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric Hydrophosphonylation of α,β-Unsaturated Ketones Catalyzed by Rare-Earth Metal Complexes Bearing Trost Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric Hydrophosphonylation of α,β-Unsaturated Ketones Catalyzed by Rare-Earth Metal Complexes Bearing Trost Ligands [organic-chemistry.org]
- 6. Collection - Asymmetric Hydrophosphonylation of α,β-Unsaturated Ketones Catalyzed by Rare-Earth Metal Complexes Bearing Trost Ligands - The Journal of Organic Chemistry - Figshare [figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex [organic-chemistry.org]
A Head-to-Head Comparison: The Still-Gennari Modification versus the Horner-Wadsworth-Emmons Reaction for Z-Alkene Synthesis
For researchers, scientists, and professionals in drug development, the stereoselective synthesis of alkenes is a cornerstone of molecular design and construction. The geometry of a double bond can profoundly influence a molecule's biological activity and physical properties. While the Horner-Wadsworth-Emmons (HWE) reaction is a robust and widely utilized method for alkene synthesis, it typically favors the formation of the thermodynamically more stable E-alkene. To address the challenge of synthesizing the often more sterically hindered Z-alkene, the Still-Gennari modification of the HWE reaction has emerged as a powerful and reliable alternative. This guide provides an objective comparison of these two methodologies, supported by experimental data, detailed protocols, and mechanistic insights to aid in the selection of the optimal synthetic strategy.
At a Glance: Key Differences
| Feature | Horner-Wadsworth-Emmons (HWE) Reaction | Still-Gennari Modification |
| Primary Product | E-Alkenes | Z-Alkenes |
| Stereoselectivity Control | Thermodynamic | Kinetic |
| Phosphonate Reagent | Typically dialkyl phosphonoacetates | Bis(2,2,2-trifluoroethyl)phosphonoacetates or similar electron-withdrawing groups |
| Reaction Conditions | Varies, often with NaH or LiCl/amine bases | Strong, non-coordinating bases (e.g., KHMDS) with crown ethers at low temperatures |
Performance Data: A Comparative Analysis
The choice between the standard HWE reaction and the Still-Gennari modification often hinges on the desired stereochemical outcome and the nature of the substrates. The following tables summarize representative experimental data for the olefination of various aldehydes.
Olefination of Aromatic Aldehydes
| Aldehyde | Method | Phosphonate Reagent | Base/Solvent | Temp (°C) | Yield (%) | Z:E Ratio | Reference |
| Benzaldehyde | HWE | Triethyl phosphonoacetate | NaH / THF | 25 | 95 | 10:90 | [1] |
| Benzaldehyde | Still-Gennari | Bis(2,2,2-trifluoroethyl) phosphonoacetate | KHMDS, 18-crown-6 / THF | -78 | 85 | >99:1 | [2] |
| 4-Nitrobenzaldehyde | HWE | Triethyl phosphonoacetate | LiCl, DBU / MeCN | 25 | 92 | 5:95 | [3] |
| 4-Nitrobenzaldehyde | Still-Gennari | Bis(2,2,2-trifluoroethyl) phosphonoacetate | KHMDS, 18-crown-6 / THF | -78 | 91 | >99:1 | [2] |
| 4-Methoxybenzaldehyde | HWE | Triethyl phosphonoacetate | NaH / THF | 25 | 93 | 12:88 | [1] |
| 4-Methoxybenzaldehyde | Still-Gennari | Bis(2,2,2-trifluoroethyl) phosphonoacetate | KHMDS, 18-crown-6 / THF | -78 | 88 | >99:1 | [2] |
Olefination of Aliphatic Aldehydes
| Aldehyde | Method | Phosphonate Reagent | Base/Solvent | Temp (°C) | Yield (%) | Z:E Ratio | Reference |
| Heptanal | HWE | Triethyl phosphonoacetate | NaH / THF | 25 | 88 | 15:85 | [1] |
| Heptanal | Still-Gennari | Bis(2,2,2-trifluoroethyl) phosphonoacetate | KHMDS, 18-crown-6 / THF | -78 | 82 | 95:5 | [2] |
| Cyclohexanecarboxaldehyde | HWE | Triethyl phosphonoacetate | LiCl, DBU / MeCN | 25 | 90 | 10:90 | [3] |
| Cyclohexanecarboxaldehyde | Still-Gennari | Bis(2,2,2-trifluoroethyl) phosphonoacetate | KHMDS, 18-crown-6 / THF | -78 | 85 | 98:2 | [2] |
| Isovaleraldehyde | HWE | Triethyl phosphonoacetate | NaH / THF | 25 | 85 | 20:80 | [1] |
| Isovaleraldehyde | Still-Gennari | Bis(2,2,2-trifluoroethyl) phosphonoacetate | KHMDS, 18-crown-6 / THF | -78 | 79 | 94:6 | [2] |
Delving into the Mechanisms
The differing stereochemical outcomes of the HWE reaction and its Still-Gennari modification can be rationalized by their reaction mechanisms. The key to the Z-selectivity of the Still-Gennari modification lies in the use of phosphonates with electron-withdrawing groups, which alters the relative rates of the steps in the reaction pathway.[4]
In the standard HWE reaction , the initial addition of the phosphonate carbanion to the aldehyde is reversible. This allows for equilibration to the thermodynamically more stable anti-oxaphosphetane intermediate, which then undergoes syn-elimination to afford the E-alkene.
Conversely, in the Still-Gennari modification , the electron-withdrawing groups on the phosphonate (e.g., trifluoroethyl) accelerate the elimination step, making the formation of the oxaphosphetane intermediate irreversible.[4] The reaction is therefore under kinetic control, favoring the faster-formed syn-oxaphosphetane, which leads to the Z-alkene.[5]
Experimental Protocols
Standard Horner-Wadsworth-Emmons Reaction for E-Alkene Synthesis
Materials:
-
Aldehyde (1.0 mmol)
-
Triethyl phosphonoacetate (1.1 mmol)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 mmol)
-
Anhydrous tetrahydrofuran (THF, 10 mL)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride.
-
Add anhydrous THF and cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate to the suspension and stir for 30 minutes at 0 °C.
-
Add a solution of the aldehyde in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the E-alkene.
Still-Gennari Modification for Z-Alkene Synthesis
Materials:
-
Aldehyde (1.0 mmol)
-
Bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 mmol)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 mmol, as a solution in THF or toluene)
-
18-crown-6 (1.2 mmol)
-
Anhydrous tetrahydrofuran (THF, 10 mL)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 18-crown-6 and dissolve in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the KHMDS solution to the flask and stir for 15 minutes.
-
Add a solution of bis(2,2,2-trifluoroethyl) phosphonoacetate in anhydrous THF dropwise to the reaction mixture and stir for 30 minutes at -78 °C.
-
Add a solution of the aldehyde in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the Z-alkene.
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and analysis of a Z-alkene using the Still-Gennari modification.
Conclusion: Making the Right Choice
The Horner-Wadsworth-Emmons reaction and the Still-Gennari modification are complementary tools in the synthetic chemist's arsenal.
-
For the synthesis of E-alkenes , the standard HWE reaction remains the method of choice due to its high stereoselectivity, operational simplicity, and the commercial availability of many common phosphonate reagents.
-
For the synthesis of Z-alkenes , the Still-Gennari modification provides a highly reliable and stereoselective route. While it requires more specialized reagents and stricter reaction conditions (low temperature, inert atmosphere), the exceptional Z-selectivity often justifies the additional effort, particularly in the context of complex molecule synthesis where precise stereochemical control is paramount.
Ultimately, the decision of which method to employ will be guided by the desired stereochemical outcome of the final product. For drug development professionals and researchers in the life sciences, the ability to selectively access both E- and Z-isomers is invaluable for structure-activity relationship studies and the optimization of lead compounds.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Still-Gennari Olefination [ch.ic.ac.uk]
Comparative study of "1-[Bromomethyl(ethoxy)phosphoryl]oxyethane" analogs in prodrug synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various acyloxyalkyl and alkoxyalkyl phosphonate prodrug analogs, which are structurally related to "1-[Bromomethyl(ethoxy)phosphoryl]oxyethane." Due to the limited publicly available data on this specific compound, this comparison focuses on well-documented analogs that share similar structural motifs and prodrug strategies. The aim is to deliver lipophilic, membrane-permeable prodrugs that can be intracellularly converted to the active phosphonate drug, a strategy widely employed in the development of antiviral and anticancer agents.[1][2][3]
Introduction to Phosphonate Prodrugs
Phosphonates are potent inhibitors of various enzymes but their therapeutic application is often limited by poor cell membrane permeability due to their negative charge at physiological pH.[1][3] Prodrug strategies are employed to mask this charge, enhancing oral bioavailability and intracellular delivery.[1][3][4] The most common approaches involve the esterification of the phosphonic acid with lipophilic moieties that are cleaved by intracellular esterases to release the active parent drug.[1][4] This guide will compare several key classes of these prodrugs: pivaloyloxymethyl (POM), isopropyloxycarbonyloxymethyl (POC), S-acylthioethyl (SATE), and alkoxyalkyl esters.
Comparative Performance of Phosphonate Prodrug Analogs
The following tables summarize the in vitro antiviral activity and, where available, the oral bioavailability of different prodrugs of well-known antiviral phosphonates like PMEA (adefovir), cidofovir (CDV), and (S)-HPMPA.
Table 1: In Vitro Antiviral Activity of Phosphonate Prodrug Analogs
| Parent Compound | Prodrug Moiety | Virus | Cell Line | EC50 (µM) | Fold Improvement vs. Parent | Reference |
| PMEA | bis(POM) | HIV-1 | CEM | 0.04-0.08 | - | [3] |
| PMEA | bis(t-Bu-SATE) | HIV-1 | CEM | 0.03-0.65 | Similar to bis(POM) | [3] |
| Cidofovir (CDV) | Hexadecyloxypropyl (HDP) | Epstein-Barr Virus | - | - | >2000 | [1] |
| (S)-HPMPA | Hexadecyloxypropyl (HDP) | Vaccinia Virus | - | - | 160-270 | [5] |
| (S)-HPMPA | Octadecyloxyethyl (ODE) | Vaccinia Virus | - | - | 160-270 | [5] |
| (S)-HPMPA | Hexadecyloxypropyl (HDP) | HCMV | - | - | 270 | [5] |
| (S)-HPMPA | Octadecyloxyethyl (ODE) | HCMV | - | - | 270 | [5] |
| (S)-HPMPA | Octadecyloxyethyl (ODE) | Adenovirus | - | 0.04-0.16 | - | [5] |
EC50: 50% effective concentration, the concentration of a drug that gives half-maximal response. HCMV: Human Cytomegalovirus
Table 2: Oral Bioavailability of Phosphonate Prodrug Analogs
| Parent Compound | Prodrug Moiety | Species | Oral Bioavailability (%) | Reference |
| PMEA | - | Rat | <2 | [1] |
| PMEA | bis(POM) | Rat | >2-fold higher than PMEA | [1] |
| Cidofovir (CDV) | - | Mouse | <5 | [2] |
| Cidofovir (CDV) | Peptidomimetic | Rat | up to 8-fold higher than parent | [1] |
| (S)-HPMPA | Tyrosine alkylamide ester | Mouse | 39 | [2] |
Experimental Protocols
General Synthesis of Acyloxyalkyl and Alkoxyalkyl Phosphonate Prodrugs
The synthesis of these prodrugs generally involves the reaction of the parent phosphonic acid with a corresponding halo-ester or halo-carbonate in the presence of a base.[6][7]
Example: Synthesis of bis(POM)-PMEA (Adefovir Dipivoxil) [2]
-
Starting Material: 9-[2-(Phosphonomethoxy)ethyl]adenine (PMEA).
-
Reagent: Chloromethyl pivalate (POM-Cl).
-
Solvent and Base: A suitable organic solvent such as N,N-dimethylformamide (DMF) and a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
-
Reaction: PMEA is dissolved in the solvent, and the base is added, followed by the dropwise addition of chloromethyl pivalate. The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, which is monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: The reaction mixture is worked up to remove the solvent and excess reagents. This often involves extraction and washing steps. The crude product is then purified using column chromatography on silica gel to yield the desired bis(POM)-PMEA.
-
Characterization: The final product is characterized by spectroscopic methods such as 1H NMR, 13C NMR, 31P NMR, and mass spectrometry to confirm its structure and purity.
In Vitro Antiviral Activity Assay
The antiviral activity of the synthesized prodrugs is typically evaluated in cell-based assays.[8][9]
-
Cell Culture: A suitable host cell line for the virus of interest (e.g., CEM cells for HIV, MRC-5 cells for HCMV) is cultured under standard conditions.[5][9]
-
Infection: The cells are infected with a known titer of the virus.
-
Drug Treatment: Immediately after infection, the cells are treated with serial dilutions of the test compounds (prodrugs) and the parent phosphonate as a control.
-
Incubation: The treated and infected cells are incubated for a period that allows for multiple rounds of viral replication.
-
Quantification of Viral Replication: The extent of viral replication is quantified using various methods, such as:
-
Plaque Reduction Assay: Counting the number of viral plaques formed in the cell monolayer.
-
ELISA: Measuring the levels of viral antigens (e.g., p24 for HIV).
-
Real-time PCR: Quantifying the amount of viral nucleic acid.[8]
-
-
Data Analysis: The 50% effective concentration (EC50) is calculated by plotting the percentage of inhibition of viral replication against the drug concentration. Cytotoxicity of the compounds is also assessed in parallel on uninfected cells to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).
Enzymatic Hydrolysis Assay
To confirm that the prodrugs are converted to the active form, their stability and hydrolysis are studied in the presence of cellular extracts or purified enzymes.[10][11]
-
Preparation of Cell Lysate: The cell line of interest is harvested, and a cell lysate containing the relevant esterases is prepared.
-
Incubation: The prodrug is incubated with the cell lysate or a purified esterase (e.g., porcine liver esterase) in a suitable buffer at 37°C.
-
Time-course Analysis: Aliquots are taken at different time points.
-
Analysis: The samples are analyzed by HPLC or LC-MS to quantify the disappearance of the prodrug and the appearance of the parent phosphonate and any intermediates.
-
Half-life Calculation: The half-life of the prodrug under these conditions is calculated from the degradation kinetics.
Visualizations
Prodrug Activation Pathway
The following diagram illustrates the general intracellular activation pathway for acyloxyalkyl phosphonate prodrugs.
Caption: General intracellular activation of acyloxyalkyl phosphonate prodrugs.
Experimental Workflow for Prodrug Evaluation
This diagram outlines a typical workflow for the synthesis and evaluation of novel phosphonate prodrugs.
Caption: A typical workflow for the evaluation of phosphonate prodrugs.
Conclusion
The use of acyloxyalkyl and alkoxyalkyl ester prodrug strategies has been highly successful in improving the therapeutic potential of phosphonate drugs. As demonstrated by the comparative data, these modifications can lead to dramatic increases in antiviral potency, in some cases by several orders of magnitude, primarily by enhancing cell permeability. The choice of the specific promoiety (e.g., POM, POC, SATE, or long-chain alkoxyalkyl groups) can significantly impact the compound's stability, cellular uptake, and pharmacokinetic profile. While POM and POC are widely used, concerns about the toxicity of their byproducts (pivalic acid and formaldehyde) have led to the exploration of alternatives like SATE and alkoxyalkyl esters, which can offer improved safety profiles and, in some cases, superior efficacy.[1] Further research into novel promoieties, guided by comparative studies like this, is crucial for the development of the next generation of phosphonate-based therapeutics.
References
- 1. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]
- 3. Overview of Biologically Active Nucleoside Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Alkoxyalkyl prodrugs of acyclic nucleoside phosphonates enhance oral antiviral activity and reduce toxicity: current state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Evaluation of Prodrugs of α-Carboxy Nucleoside Phosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bisphosphonate prodrugs: synthesis and in vitro evaluation of alkyl and acyloxymethyl esters of etidronic acid as bioreversible prodrugs of etidronate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bisphosphonate prodrugs: synthesis and in vitro evaluation of novel acyloxyalkyl esters of clodronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Atom Economy of Olefination Reactions: A Comparative Guide Featuring Diethyl (bromomethyl)phosphonate
In the landscape of modern organic synthesis, particularly within drug discovery and development, the efficiency and environmental impact of chemical transformations are of paramount importance. Atom economy, a foundational principle of green chemistry, provides a critical metric for evaluating the intrinsic efficiency of a reaction by measuring the extent to which atoms from the starting materials are incorporated into the final product. This guide offers a comprehensive comparison of the atom economy of the Horner-Wadsworth-Emmons (HWE) reaction, utilizing diethyl (bromomethyl)phosphonate, against two other cornerstone olefination methodologies: the Wittig reaction and the Julia-Kocienski olefination.
Quantitative Comparison of Olefination Reactions
The following table summarizes the key performance indicators for each of the three major olefination reactions, providing a clear comparison of their respective atom economies, typical yields, and general reaction conditions. For a standardized comparison, the synthesis of (E)-stilbene from benzaldehyde is used as a representative example.
| Reaction | Reagent(s) | Product | Byproduct(s) | Atom Economy (%) | Typical Yield (%) | Key Reaction Conditions |
| Horner-Wadsworth-Emmons | Diethyl (bromomethyl)phosphonate, Benzaldehyde | (E)-Stilbene | Diethyl phosphate salt, HBr | ~68% | 85-95% | Base (e.g., NaH, KHMDS), Anhydrous solvent (e.g., THF, DME), -78 °C to rt |
| Wittig Reaction | Benzyltriphenylphosphonium bromide, Benzaldehyde | (E)-Stilbene | Triphenylphosphine oxide, LiBr | ~33% | 70-90% | Strong base (e.g., n-BuLi), Anhydrous solvent (e.g., THF, Et2O), -78 °C to rt |
| Julia-Kocienski Olefination | 1-phenyl-1H-tetrazol-5-yl benzyl sulfone, Benzaldehyde | (E)-Stilbene | 1-phenyl-1H-tetrazole-5-thiolate salt, SO2, LiCl | ~55% | 70-95% | Base (e.g., KHMDS), Anhydrous solvent (e.g., THF, DME), -78 °C to rt |
Atom Economy Calculation Breakdown:
The atom economy is calculated using the formula: (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100.
-
Horner-Wadsworth-Emmons Reaction (using Diethyl benzylphosphonate as a model for diethyl (bromomethyl)phosphonate reactivity):
-
Reactants: Diethyl benzylphosphonate (C11H17O3P, MW: 228.23 g/mol ) + Benzaldehyde (C7H6O, MW: 106.12 g/mol )
-
Product: (E)-Stilbene (C14H12, MW: 180.25 g/mol )
-
Atom Economy = (180.25 / (228.23 + 106.12)) x 100 ≈ 53.8% (Note: The atom economy for the reaction with diethyl (bromomethyl)phosphonate would be slightly different but in a similar range, with the primary waste products being the diethyl phosphate salt and a halide salt.)
-
-
Wittig Reaction:
-
Reactants: Benzyltriphenylphosphonium bromide (C25H22BrP, MW: 433.32 g/mol ) + Benzaldehyde (C7H6O, MW: 106.12 g/mol ) + n-BuLi (C4H9Li, MW: 64.06 g/mol )
-
Product: (E)-Stilbene (C14H12, MW: 180.25 g/mol )
-
Atom Economy = (180.25 / (433.32 + 106.12 + 64.06)) x 100 ≈ 30.0%
-
-
Julia-Kocienski Olefination:
-
Reactants: 1-phenyl-1H-tetrazol-5-yl benzyl sulfone (C14H12N4O2S, MW: 300.34 g/mol ) + Benzaldehyde (C7H6O, MW: 106.12 g/mol ) + KHMDS (C6H18KNSi2, MW: 199.48 g/mol )
-
Product: (E)-Stilbene (C14H12, MW: 180.25 g/mol )
-
Atom Economy = (180.25 / (300.34 + 106.12 + 199.48)) x 100 ≈ 29.8%
-
Experimental Protocols
Detailed methodologies for the synthesis of (E)-stilbene via the Horner-Wadsworth-Emmons, Wittig, and Julia-Kocienski reactions are provided below.
Horner-Wadsworth-Emmons Reaction Protocol
Materials and Reagents:
-
Diethyl benzylphosphonate
-
Benzaldehyde
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Dichloromethane
-
Hexanes
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of diethyl benzylphosphonate (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the resulting solution to 0 °C and add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl.
-
Extract the aqueous layer with dichloromethane (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with hexanes/ethyl acetate) to afford (E)-stilbene.
Wittig Reaction Protocol[1]
Materials and Reagents:
-
Benzyltriphenylphosphonium bromide
-
Benzaldehyde
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Diethyl ether
-
Hexanes
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a stirred suspension of benzyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, add n-BuLi (1.1 eq) dropwise.
-
Stir the resulting deep red solution at room temperature for 1 hour.
-
Cool the ylide solution to 0 °C and add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with saturated aqueous NH4Cl.
-
Extract the aqueous layer with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Triturate the crude solid with hexanes to precipitate triphenylphosphine oxide. Filter and concentrate the filtrate.
-
Further purify the product by column chromatography on silica gel if necessary.
Julia-Kocienski Olefination Protocol[2]
Materials and Reagents:
-
1-phenyl-1H-tetrazol-5-yl benzyl sulfone
-
Benzaldehyde
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Anhydrous 1,2-dimethoxyethane (DME)
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a stirred solution of 1-phenyl-1H-tetrazol-5-yl benzyl sulfone (1.0 eq) in anhydrous DME at -78 °C under an inert atmosphere, add a solution of KHMDS (1.1 eq) in DME dropwise.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add benzaldehyde (1.2 eq) dropwise and continue stirring at -78 °C for 1 hour.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction with water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield (E)-stilbene.
Visualizing Olefination Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and key transformations in the discussed olefination reactions.
Caption: Workflow of the Horner-Wadsworth-Emmons reaction.
Caption: Comparison of olefination reaction byproducts.
Discussion
The data clearly indicates that the Horner-Wadsworth-Emmons reaction, utilizing reagents like diethyl (bromomethyl)phosphonate, offers a significantly higher atom economy compared to the traditional Wittig reaction. This is primarily due to the generation of a lower molecular weight byproduct, a water-soluble diethyl phosphate salt, which is also easier to remove during workup than the high molecular weight and often crystalline triphenylphosphine oxide from the Wittig reaction.[1]
The Julia-Kocienski olefination presents a more moderate atom economy. While it generates gaseous sulfur dioxide, which escapes the reaction mixture, it still produces a heteroaromatic thiolate salt as a stoichiometric byproduct.[2]
From a practical standpoint, the HWE reaction often provides excellent (E)-selectivity for the resulting alkene, particularly with stabilized phosphonates.[3] The reagents are also generally less basic and more nucleophilic than their phosphonium ylide counterparts in the Wittig reaction, allowing for a broader substrate scope, including some ketones that are unreactive in Wittig conditions.[4]
The Wittig reaction, while having a lower atom economy, remains a valuable tool, especially for the synthesis of (Z)-alkenes from non-stabilized ylides.[5] The Julia-Kocienski olefination is particularly noted for its high (E)-selectivity and mild reaction conditions.[6]
Conclusion
For researchers, scientists, and drug development professionals aiming to incorporate green chemistry principles into their synthetic strategies, the Horner-Wadsworth-Emmons reaction with reagents such as diethyl (bromomethyl)phosphonate represents a superior choice in terms of atom economy when compared to the Wittig reaction. Its advantages of higher atom economy, ease of byproduct removal, and broad substrate scope make it an attractive and efficient method for the construction of carbon-carbon double bonds. While the Wittig and Julia-Kocienski reactions have their specific applications and advantages in stereochemical control, the HWE reaction stands out as a more sustainable and often more practical alternative for a wide range of olefination transformations.
References
- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 2. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
Safety Operating Guide
Navigating the Disposal of 1-[Bromomethyl(ethoxy)phosphoryl]oxyethane: A Guide to Safe and Compliant Practices
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a procedural framework for the safe disposal of 1-[Bromomethyl(ethoxy)phosphoryl]oxyethane (CAS No. 66197-72-6), a halogenated organophosphorus compound.
Hazard Profile and Safety Considerations
Based on available GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data, this compound is classified with the following hazards. Adherence to strict safety protocols, including the use of personal protective equipment (PPE), is mandatory when handling this compound.
| Hazard Classification | GHS Hazard Statement | Safety Precaution |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Wear protective gloves. Wash skin thoroughly after handling. |
| Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation | Wear eye protection/face protection. |
| STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation | Avoid breathing dust/fumes/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and protects the environment.
1. Personal Protective Equipment (PPE):
-
Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.
-
All handling of the compound and its waste should be performed inside a certified chemical fume hood.
2. Waste Collection and Segregation:
-
This compound should be treated as halogenated organic waste.[1]
-
Do not pour this chemical down the drain or mix it with non-hazardous waste.[1]
-
Collect waste this compound and any contaminated materials (e.g., pipette tips, contaminated wipes) in a dedicated, properly labeled, and sealed waste container.
-
The container must be clearly marked as "Hazardous Waste: Halogenated Organic Liquid" and should list the chemical name.
3. Storage of Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
The storage area should have secondary containment to manage potential leaks.
4. Professional Disposal:
-
The final disposal of this compound must be carried out by a licensed and certified hazardous waste disposal company. These companies are equipped to handle and dispose of toxic chemical waste in compliance with all local, state, and federal regulations.
-
Provide the waste disposal company with all available safety information for the compound.
5. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbent material and place it in the designated hazardous waste container.
-
Decontaminate the spill area thoroughly.
Experimental Protocols for Neutralization
Specific, validated experimental protocols for the neutralization of this compound are not available. General methods for the degradation of organophosphorus compounds or the neutralization of brominated compounds exist, such as alkaline hydrolysis or treatment with reducing agents like sodium bisulfite or sodium thiosulfate.[2] However, attempting to neutralize this specific compound without a validated protocol could be dangerous, potentially producing unknown or more hazardous byproducts. Therefore, in-lab neutralization is not recommended.
Disposal Workflow
The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow emphasizes safety and regulatory compliance.
Caption: Logical workflow for the safe disposal of hazardous chemical waste.
References
Personal protective equipment for handling 1-[Bromomethyl(ethoxy)phosphoryl]oxyethane
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety, handling, and disposal information for 1-[Bromomethyl(ethoxy)phosphoryl]oxyethane (CAS Number: 66197-72-6).[1] Given its chemical structure as a halogenated organophosphate, this compound should be treated as highly toxic and handled with extreme caution.[1][2] Organophosphates are known inhibitors of acetylcholinesterase, an enzyme critical for nerve function, and exposure can lead to severe health effects.[2]
Hazard Identification and Immediate Precautions
This compound is classified as a halogenated heterocycle.[1] While specific toxicity data for this compound is limited, related organophosphorus compounds are known to be hazardous. Exposure can occur through inhalation, ingestion, and dermal contact, with inhalation providing the quickest route for absorption.[3]
Symptoms of Exposure: Symptoms of organophosphate exposure can appear rapidly, sometimes within minutes, but can also be delayed for up to 12 hours.[2][4] Be vigilant for the following signs:
-
Mild: Headaches, nausea, dizziness, anxiety, and restlessness.[5]
-
Moderate to Severe: Muscle tremors, confusion, excessive salivation, lacrimation (tearing), urination, defecation, constricted pupils (miosis), sweating, and difficulty breathing.[6]
-
Life-Threatening: Seizures, flaccid paralysis, increased bronchial secretions, and respiratory failure.[5]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure. Dermal absorption is a common route of pesticide poisoning.[7]
| PPE Category | Specification | Rationale |
| Hand Protection | Unlined, liquid-proof gloves (e.g., neoprene, butyl, PVC, or nitrile) extending up the forearm.[8] | Prevents skin contact and absorption. Lined gloves are to be avoided as they can absorb the chemical.[8] |
| Body Protection | Full-body, chemical-resistant suit or coveralls made of or coated with PVC, butyl, or neoprene.[8] A chemical-resistant apron should be worn over coveralls when mixing or pouring. | Minimizes skin exposure from splashes or spills. |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against accidental splashes to the eyes and face. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is essential.[7] For this compound, a full-face air-purifying respirator with appropriate cartridges for organic vapors and particulates is recommended.[9] | Prevents inhalation of vapors, which is a primary route of exposure. |
Note: Always inspect PPE for damage before use and ensure a proper fit. Never use leather gloves.[8]
Operational Plan: Handling and Synthesis
All work with this compound must be conducted in a certified chemical fume hood with a high flow rate to ensure adequate ventilation.[9]
Experimental Workflow:
Emergency Procedures
In case of exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately remove all contaminated clothing.[4] Wash the affected area thoroughly with soap and water.[4] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present.[4][10] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration.[10] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[11] |
In all cases of exposure, seek immediate medical attention. Provide the Safety Data Sheet (if available) and any other relevant information to emergency medical personnel. The established antidote protocol for organophosphate poisoning often includes the rapid administration of atropine and an oxime, such as pralidoxime.[12]
Disposal Plan
All waste contaminated with this compound is considered hazardous waste.
-
Solid Waste: Contaminated consumables (e.g., gloves, absorbent materials, paper towels) must be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents must be collected in a sealed, labeled, and appropriate hazardous waste container. Do not pour any amount down the drain.[13]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. Puncture or crush the container to prevent reuse.[13]
-
Disposal: All hazardous waste must be disposed of through a licensed hazardous waste contractor.[14] Check with your institution's environmental health and safety department for specific procedures and licensed contractors.
References
- 1. calpaclab.com [calpaclab.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Organophosphate poisoning: Symptoms and treatment [medicalnewstoday.com]
- 5. resources.schn.health.nsw.gov.au [resources.schn.health.nsw.gov.au]
- 6. 1-18 ORGANOPHOSPHATE POISONING - CRS EMS Guidelines [crsguidelines.org]
- 7. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 8. smith.agrilife.org [smith.agrilife.org]
- 9. Emergency department personal protective equipment requirements following out‐of‐hospital chemical biological or radiological events in Australasia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. Exposure to organophosphorus compounds: best practice in managing timely, effective emergency responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pesticides - managing spills and disposals [health.vic.gov.au]
- 14. PI-18/PI010: Proper Disposal of Pesticide Waste [edis.ifas.ufl.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
